molecular formula C18H40NO5P B7796073 2-Amino-3-hydroxyoctadecyl dihydrogen phosphate

2-Amino-3-hydroxyoctadecyl dihydrogen phosphate

Cat. No.: B7796073
M. Wt: 381.5 g/mol
InChI Key: YHEDRJPUIRMZMP-UHFFFAOYSA-N
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Description

Nomenclature and Context within Sphingolipid Signaling Systems

The chemical compound at the heart of this discussion is systematically known by its IUPAC name, [(2S,3R)-2-amino-3-hydroxyoctadecyl] dihydrogen phosphate (B84403) . nih.gov However, in the field of lipid biochemistry, it is more commonly referred to by several other names, each providing a layer of contextual understanding. These include sphinganine-1-phosphate , dihydrosphingosine-1-phosphate , and the abbreviation dhS1P . nih.gov

These names firmly place the molecule within the classification of sphingolipids, a diverse class of lipids characterized by a sphingoid base backbone. creative-proteomics.com Specifically, it is a sphingoid base 1-phosphate. lipidmaps.org The term "sphinganine" in sphinganine-1-phosphate denotes that the underlying sphingoid base is saturated, meaning it lacks any double bonds in its 18-carbon aliphatic chain. nih.gov This is a crucial distinction from its more widely studied unsaturated counterpart, sphingosine-1-phosphate (S1P), which contains a characteristic trans double bond. nih.gov The "-1-phosphate" designation indicates that a phosphate group is attached to the first carbon of the sphinganine (B43673) backbone. nih.gov This phosphorylation event is a critical step that transforms the relatively inert sphinganine into a potent signaling molecule.

Nomenclature TypeName
Systematic (IUPAC) Name[(2S,3R)-2-amino-3-hydroxyoctadecyl] dihydrogen phosphate
Common NameSphinganine-1-phosphate
SynonymDihydrosphingosine-1-phosphate
AbbreviationdhS1P

Overview of Sphingolipid Metabolites as Bioactive Mediators

Sphingolipids are not merely static structural elements of cellular membranes; they are the precursors to a host of bioactive metabolites that act as second messengers in a complex network of cellular communication. researchgate.netnih.gov The metabolism of sphingolipids generates a variety of signaling molecules, each with distinct functions that can often be opposing, creating a delicate balance that dictates cellular outcomes. portlandpress.com

At the center of this metabolic hub lies ceramide , which is composed of a sphingoid base linked to a fatty acid. qiagen.com Ceramide itself is a potent signaling molecule, often associated with pro-apoptotic and anti-proliferative signals. nih.govnih.gov It can be generated through the breakdown of more complex sphingolipids or via de novo synthesis. metwarebio.comcreative-proteomics.com

From ceramide, the metabolic pathways diverge to produce other key bioactive sphingolipids. For instance, the deacylation of ceramide yields sphingosine (B13886) , which can then be phosphorylated to form sphingosine-1-phosphate (S1P) . wikipedia.org In stark contrast to ceramide, S1P is a potent pro-survival and pro-proliferative molecule. portlandpress.com This opposing relationship between ceramide and S1P has led to the concept of a "sphingolipid rheostat," where the relative balance of these two molecules can determine whether a cell lives or dies. biocrates.com

Another important metabolite is ceramide-1-phosphate (C1P) , formed by the phosphorylation of ceramide. C1P also exhibits biological activity, often promoting cell growth and survival, thereby counteracting the effects of ceramide. portlandpress.com The intricate interplay and distinct signaling pathways of these various sphingolipid metabolites underscore the complexity of cellular regulation mediated by this class of lipids. qiagen.comnih.gov

Sphingolipid MetabolitePrimary Bioactive Role
CeramidePro-apoptotic, Anti-proliferative
Sphingosine-1-phosphate (S1P)Pro-survival, Pro-proliferative, Pro-inflammatory
Ceramide-1-phosphate (C1P)Pro-survival, Mitogenic
SphingosineInhibits protein kinase C, can be pro-apoptotic

Significance of Saturated Sphingoid Bases in Biological Systems

The saturation of the sphingoid base backbone, as seen in sphinganine, has significant implications for the structure and function of sphingolipids. nih.gov Sphinganine is a key intermediate in the de novo biosynthesis of all sphingolipids. wikipedia.org In this pathway, the condensation of serine and palmitoyl-CoA ultimately leads to the formation of sphinganine. creative-proteomics.com This saturated sphingoid base then serves as the foundation upon which a variety of more complex sphingolipids are built. libretexts.org

The absence of a double bond in the aliphatic chain of sphinganine, as compared to sphingosine, affects the physical properties of the membranes in which these lipids reside. libretexts.org Saturated chains can pack more tightly together, leading to increased membrane rigidity and stability. youtube.com This can influence the formation of lipid rafts, which are specialized membrane microdomains that play a crucial role in signal transduction. youtube.com

From a signaling perspective, the saturation of the sphingoid base can modulate the biological activity of the resulting phosphorylated metabolite. While both sphinganine-1-phosphate and sphingosine-1-phosphate can bind to and activate S1P receptors, they can exhibit different binding affinities and elicit distinct downstream signaling events. lipotype.com This suggests that the presence or absence of the double bond is a critical determinant of the specific biological response. The study of saturated sphingoid bases and their derivatives is therefore essential for a complete understanding of the diverse roles of sphingolipids in cellular physiology and pathology. nih.gov

Evolution of Research Perspectives on Sphinganine 1-Phosphate

The understanding of sphinganine-1-phosphate's role in biology has evolved significantly over time, mirroring the broader shift in the perception of sphingolipids from structural molecules to key signaling entities. wikipedia.org Initially, sphinganine itself was primarily viewed as a biosynthetic precursor to sphingosine and more complex sphingolipids. nih.gov Consequently, its phosphorylated form, sphinganine-1-phosphate, was for a long time considered merely an intermediate in sphingolipid metabolism.

The discovery that its unsaturated counterpart, sphingosine-1-phosphate (S1P), acted as a potent signaling molecule both intracellularly and through a family of G protein-coupled receptors, marked a turning point in the field. wikipedia.orgbiocrates.com This led researchers to investigate whether the saturated form, sphinganine-1-phosphate, also possessed bioactive properties.

Early studies began to reveal that sphinganine-1-phosphate was not biologically inert. It was found to interact with S1P receptors, albeit sometimes with different affinities than S1P, and could elicit cellular responses. lipotype.com This challenged the initial view of sphinganine-1-phosphate as a simple metabolic intermediate and suggested it could have signaling capabilities of its own.

More recent research has further solidified the role of sphinganine-1-phosphate as a bioactive molecule. Studies have demonstrated its involvement in various cellular processes, including the regulation of cell growth, apoptosis, and inflammation, sometimes in ways that are distinct from S1P. nih.gov The evolving perspective on sphinganine-1-phosphate highlights the nuanced and highly specific nature of sphingolipid signaling, where subtle structural differences, such as the saturation of the sphingoid base, can lead to significant functional diversity. The continued investigation into the unique biological roles of sphinganine-1-phosphate promises to uncover new layers of complexity in the intricate signaling networks that govern cellular behavior.

Properties

IUPAC Name

(2-amino-3-hydroxyoctadecyl) dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEDRJPUIRMZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864905
Record name 2-Amino-3-hydroxyoctadecyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19794-97-9
Record name Dihydrosphingosine 1-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biosynthesis and Catabolism of 2 Amino 3 Hydroxyoctadecyl Dihydrogen Phosphate

De Novo Biosynthesis Pathways

The de novo synthesis of sphingolipids originates in the endoplasmic reticulum and serves as the primary route for generating the sphingoid base backbone. frontiersin.org This pathway commences with the condensation of simple precursors and proceeds through a series of enzymatic modifications to produce sphinganine (B43673), the direct precursor to 2-amino-3-hydroxyoctadecyl dihydrogen phosphate (B84403).

Role of Serine Palmitoyltransferase in Sphingoid Base Formation

The enzyme serine palmitoyltransferase (SPT) catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids. researchgate.netnih.gov This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme facilitates the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. wikipedia.orgnih.gov In mammals, SPT exists as a heterodimer composed of two subunits, LCB1 and LCB2, which are integral membrane proteins of the endoplasmic reticulum. nih.govst-andrews.ac.uk The activity of SPT is subject to regulation at both the transcriptional and post-translational levels, and its upregulation has been associated with cellular stress responses. nih.govnih.gov The precise control of SPT activity is crucial, as its dysregulation can lead to an overproduction of cytotoxic sphingolipid intermediates. nih.gov

Enzymatic Phosphorylation: Sphingosine (B13886) Kinase (SphK) Isoforms

The final step in the biosynthesis of 2-amino-3-hydroxyoctadecyl dihydrogen phosphate is the phosphorylation of sphinganine. This reaction is catalyzed by sphingosine kinases (SphK), a family of lipid kinases that exist as two primary isoforms, SphK1 and SphK2. wikipedia.org These isoenzymes, encoded by different genes, share the ability to phosphorylate sphingoid bases, including sphinganine, to their respective 1-phosphate derivatives. nih.govnih.gov

Sphingosine Kinase 1 (SphK1) Activity and Regulation

Sphingosine Kinase 1 (SphK1) is a key enzyme in the production of sphinganine-1-phosphate. wikipedia.org The activity of SphK1 is regulated by a diverse array of stimuli, including growth factors and cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.govnih.gov Regulation occurs at multiple levels, including transcriptional control and post-translational modifications. nih.govmdpi.com Phosphorylation of SphK1, for instance, can influence its activity and subcellular localization. nih.gov

Regulatory Factor Effect on SphK1 Activity
Platelet-derived growth factor (PDGF)Stimulation nih.gov
Tumor necrosis factor-α (TNF-α)Stimulation nih.govnih.gov
Transforming growth factor-β (TGF-β)Upregulation of expression nih.gov
Post-translational ModificationsModulation of activity and localization nih.gov

Sphingosine Kinase 2 (SphK2) Activity and Regulation

Sphingosine Kinase 2 (SphK2) also catalyzes the phosphorylation of sphinganine. wikipedia.orgfrontiersin.org While it shares this function with SphK1, SphK2 exhibits distinct regulatory mechanisms and subcellular localizations. nih.govfrontiersin.org The activity of SphK2 can be influenced by factors such as epidermal growth factor (EGF) and cellular stress conditions like hypoxia. frontiersin.org Post-translational modifications, including phosphorylation by kinases like extracellular signal-regulated kinase 1 (ERK1), play a role in modulating SphK2 function. frontiersin.org

Regulatory Factor Effect on SphK2 Activity
Epidermal growth factor (EGF)Activation in cancer cells frontiersin.org
HypoxiaActivation in cerebral microvascular endothelial cells frontiersin.org
Phosphorylation (by ERK1)Important for EGF-mediated cell migration frontiersin.org
Transcriptional RegulationInvolves factors like ATF4 and CREB researchgate.net

Subcellular Localization of Sphingosine Kinases and Impact on Sphinganine 1-Phosphate Generation

The subcellular localization of SphK1 and SphK2 is a critical determinant of their function and the subsequent fate of the sphinganine-1-phosphate they produce. nih.gov SphK1 is predominantly found in the cytoplasm and can translocate to the plasma membrane upon activation. wikipedia.orgwikipedia.orgresearchgate.net This translocation is often a prerequisite for its signaling functions.

In contrast, SphK2 has a more varied distribution, with significant localization to the nucleus, endoplasmic reticulum, and mitochondria. nih.govfrontiersin.orgelsevierpure.com This compartmentalization suggests that SphK2 is involved in generating distinct intracellular pools of sphinganine-1-phosphate that can have specific roles within these organelles, such as regulating gene expression in the nucleus. frontiersin.orgnih.gov The differential localization of these two kinase isoforms allows for precise spatial and temporal control over the generation and signaling of this compound within the cell.

Kinase Isoform Primary Subcellular Localization Impact on Sphinganine-1-Phosphate Generation
Sphingosine Kinase 1 (SphK1)Cytosol, translocates to plasma membrane wikipedia.orgwikipedia.orgresearchgate.netGenerates cytosolic and membrane-proximal pools for signaling.
Sphingosine Kinase 2 (SphK2)Nucleus, Endoplasmic Reticulum, Mitochondria nih.govfrontiersin.orgelsevierpure.comCreates distinct organellar pools for intracellular functions.

Enzymatic Dephosphorylation: Sphingosine 1-Phosphate Phosphatases (SPPs)

The dephosphorylation of sphingosine-1-phosphate is a critical step in its catabolism, converting the bioactive lipid back into sphingosine. This reaction is primarily carried out by specific S1P phosphatases (SPPs) as well as by lipid phosphate phosphatases (LPPs) which have a broader substrate specificity.

Sphingosine-1-phosphate phosphatase 1 (SPP1), encoded by the SGPP1 gene, is an integral membrane protein located in the endoplasmic reticulum. wikipedia.org Its primary function is the specific dephosphorylation of S1P, dihydro-S1P, and phyto-S1P. uniprot.org This enzymatic activity is crucial for regulating the intracellular concentrations of S1P, a metabolite that acts both as an intracellular second messenger and an extracellular ligand for G protein-coupled receptors. uniprot.org

SPP1 plays a vital role in the sphingolipid salvage pathway by converting S1P back to sphingosine, which can then be re-acylated to form ceramide. uniprot.org This recycling is essential for maintaining cellular homeostasis of various sphingolipids. By modulating the levels of S1P and ceramide, SPP1 influences critical cellular processes. For instance, overexpression of SPP1 can lead to elevated ceramide levels, which in turn can provoke apoptosis. researchgate.net The enzyme also regulates the trafficking of ceramides (B1148491) from the endoplasmic reticulum to the Golgi apparatus, thereby controlling ceramide levels and influencing membrane transport. uniprot.org Furthermore, SPP1 is involved in the unfolded protein response (UPR) and ER stress-induced autophagy. uniprot.org In keratinocytes, SPP1 regulates differentiation and is essential for epidermal homeostasis. nih.govnih.gov

Key FunctionCellular LocationSubstratesBiological Processes
Dephosphorylation of S1PEndoplasmic ReticulumSphingosine-1-phosphate, Dihydrosphingosine-1-phosphate, Phyto-S1PSphingolipid recycling, Apoptosis, Ceramide trafficking, Keratinocyte differentiation

Sphingosine-1-phosphate phosphatase 2 (SPP2), encoded by the SGPP2 gene, shares homology with SPP1 and is also localized to the endoplasmic reticulum. wikigenes.org Like SPP1, SPP2 exhibits specific phosphohydrolase activity towards sphingoid base 1-phosphates, particularly S1P and dihydrosphingosine-1-phosphate. wikigenes.orguniprot.org Its activity is not inhibited by lysophosphatidic acid or phosphatidic acid, highlighting its specificity for sphingolipid substrates. wikigenes.org

The primary role of SPP2 is to attenuate intracellular S1P signaling by catalyzing its degradation. uniprot.org This function is part of the broader mechanism for recycling sphingosine back into the sphingolipid synthesis pathway. uniprot.orgnih.gov Beyond its role in general sphingolipid metabolism, SPP2 has been implicated in specific physiological and pathological processes. Research suggests it may play a role in pro-inflammatory signaling; its expression and activity are significantly upregulated by inflammatory stimuli, and it has been identified as an NF-κB-dependent gene. nih.gov Additionally, SPP2 is involved in regulating endoplasmic reticulum stress and proliferation in pancreatic islet beta-cells. uniprot.orgnih.gov

Key FunctionCellular LocationSubstratesBiological Processes
Dephosphorylation of S1PEndoplasmic ReticulumSphingosine-1-phosphate, Dihydrosphingosine-1-phosphateAttenuation of S1P signaling, Pro-inflammatory signaling, Regulation of ER stress

Lipid phosphate phosphatases (LPPs) are a group of three integral membrane enzymes (LPP1, LPP2, and LPP3) that dephosphorylate a wider range of bioactive lipid phosphates compared to the highly specific SPPs. mdpi.com Their substrates include S1P, lysophosphatidic acid (LPA), phosphatidic acid (PA), and ceramide 1-phosphate (C1P). nih.govportlandpress.com LPPs are located on both the plasma membrane and intracellular membranes, allowing them to act on both extracellular and intracellular lipid phosphate pools. mdpi.com

The ecto-activity of LPPs, particularly at the plasma membrane, plays a significant role in regulating extracellular S1P signaling. nih.gov By dephosphorylating S1P in the extracellular space, LPPs reduce the bioavailability of this ligand for its cell surface G protein-coupled receptors, thereby attenuating S1P-mediated signaling. nih.govportlandpress.com Intracellularly, LPPs also contribute to the regulation of S1P levels. For example, LPP3 can dephosphorylate intracellular S1P. portlandpress.com The dephosphorylation of S1P to sphingosine by LPPs can shift the cellular balance towards apoptosis, as sphingosine has been implicated in inducing this process. nih.govportlandpress.com Thus, LPPs are key regulators of the signaling pathways governed by S1P and other lipid phosphates. mdpi.com

Irreversible Degradation: Sphingosine 1-Phosphate Lyase (SGPL1)

The only irreversible step in the catabolism of sphingoid bases is mediated by sphingosine 1-phosphate lyase (SGPL1). researchgate.net This enzyme acts as the gatekeeper for the final exit point of the sphingolipid metabolic pathway, playing a crucial role in maintaining the balance of sphingolipid intermediates. nih.govnih.gov

SGPL1 is a pyridoxal 5'-phosphate (PLP)-dependent enzyme located in the endoplasmic reticulum, with its catalytic site facing the cytosol. nih.govmdpi.com The enzyme catalyzes the cleavage of S1P between carbon atoms C2 and C3. mdpi.com This reaction breaks S1P down into two non-sphingolipid components: a long-chain fatty aldehyde (hexadecenal) and phosphoethanolamine. researchgate.netnih.gov

The catalytic mechanism involves the formation of a transient adduct between the PLP cofactor and the S1P substrate. researchgate.net SGPL1 functions as a homodimer and specifically recognizes the naturally occurring D-(+)-erythro isomer of its substrates. nih.govnih.gov By irreversibly degrading S1P, SGPL1 prevents the accumulation of upstream sphingolipid metabolites and provides products that can be reutilized in other metabolic pathways, such as phospholipid biosynthesis. nih.gov

The expression and activity of SGPL1 are tightly controlled at both the transcriptional and post-translational levels, with expression levels varying significantly across different mammalian tissues. nih.gov The highest expression is typically found in tissues such as the small intestine, colon, thymus, and spleen. nih.gov

Transcriptional control mechanisms are suggested by the presence of cis-elements in the promoter region of the murine Sgpl1 gene. nih.gov The balance between S1P and ceramide levels can influence cellular fate, with S1P generally promoting cell growth and survival, while ceramide is often pro-apoptotic. SGPL1 activity can shift this balance towards cell death by reducing the proliferative S1P signal. nih.gov Consequently, dysregulation of SGPL1 has been implicated in various diseases. Downregulation of SGPL1 has been observed in some cancers, suggesting it may have an anti-oncogenic role. nih.gov Conversely, loss-of-function mutations in the SGPL1 gene lead to a rare metabolic disorder characterized by the pathological accumulation of S1P and other sphingolipids, resulting in a multi-systemic syndrome. nih.govnih.govresearchgate.net

Impact of SGPL1 Deficiency on Sphinganine 1-Phosphate Accumulation

The enzyme sphingosine-1-phosphate lyase, encoded by the SGPL1 gene, plays a critical role in sphingolipid metabolism. It is the only enzyme that facilitates the irreversible degradation of sphingoid base phosphates, including sphinganine-1-phosphate, thereby serving as the sole exit point for the sphingolipid metabolic pathway. nih.govresearchgate.net Deficiency in SGPL1, due to loss-of-function mutations, disrupts this crucial catabolic process, leading to a significant accumulation of its substrates.

In individuals with SGPL1 deficiency, a multi-systemic disorder known as Sphingosine-1-Phosphate Lyase Insufficiency Syndrome (SPLIS) can manifest. frontiersin.org This condition is characterized by a pathological buildup of sphingolipid intermediates. nih.govendocrine-abstracts.org Laboratory analyses of patient-derived cells and tissues have consistently demonstrated markedly elevated levels of sphinganine-1-phosphate and its close analog, sphingosine-1-phosphate (S1P). nih.govnih.gov For instance, studies in mice lacking a functional Sgpl1 gene revealed a 472-fold increase in S1P levels in the liver. nih.gov Similarly, patient dermal fibroblasts show significantly increased concentrations of sphingosine-1-phosphate. nih.gov

The accumulation is not limited to sphinganine-1-phosphate. The metabolic block caused by SGPL1 deficiency leads to a consequent increase in upstream sphingolipids. This includes a substantial elevation of sphingosine and various ceramide species. nih.govnih.gov This widespread dysregulation of sphingolipid homeostasis contributes to the diverse clinical manifestations of SPLIS, which can include congenital nephrotic syndrome, adrenal insufficiency, neurological defects, and immunodeficiency. frontiersin.orgnih.gov The buildup of these bioactive lipids is thought to underlie the cellular dysfunction observed in affected organs, such as the kidneys and adrenal glands. nih.govnih.gov

SphingolipidFold Increase in SGPL1-Deficient Mouse Liver
Sphingosine-1-Phosphate (S1P)472-fold
Sphingosine42-fold
Ceramide2-fold
Dihydrosphingosine (Sphinganine)Significantly elevated
Dihydrosphingosine-1-Phosphate (Sphinganine-1-Phosphate)Significantly elevated

This table illustrates the significant accumulation of various sphingolipids in the liver of mice with SGPL1 deficiency, based on data from research studies. nih.gov

Dynamic Regulation of Sphinganine 1-Phosphate Levels

The intracellular concentration of sphinganine-1-phosphate is maintained at a low level through a tightly controlled and dynamic balance between its synthesis and degradation. nih.gov This homeostatic regulation is crucial, as both deficits and surpluses of this signaling molecule can lead to cellular dysfunction. The key enzymatic players in this process are the sphingosine kinases, which synthesize sphinganine-1-phosphate, and the sphingosine-1-phosphate phosphatases and lyases, which are responsible for its degradation. nih.govmdpi.com

The synthesis of sphinganine-1-phosphate is catalyzed by sphingosine kinases (SphK), of which two major isoforms exist, SphK1 and SphK2. wikipedia.org These enzymes phosphorylate sphinganine (also known as dihydrosphingosine) to produce sphinganine-1-phosphate. nih.gov The activity and subcellular localization of these kinases are subject to regulation by various cellular signals, allowing for rapid and localized production of sphinganine-1-phosphate when needed. nih.gov

The degradation of sphinganine-1-phosphate occurs via two distinct pathways:

Dephosphorylation: Sphinganine-1-phosphate can be reversibly dephosphorylated back to sphinganine by the action of specific S1P phosphatases (SPPs), such as SPP1 and SPP2. mdpi.com This reaction is part of a "salvage pathway" that allows the sphingoid base to be recycled for the synthesis of complex sphingolipids like ceramides. mdpi.com These phosphatases are primarily located in the endoplasmic reticulum. nih.gov

Irreversible Cleavage: The enzyme sphingosine-1-phosphate lyase (SGPL1), also located in the endoplasmic reticulum, catalyzes the irreversible cleavage of sphinganine-1-phosphate. mdpi.comjci.org This reaction breaks the C2-C3 bond of the molecule, yielding phosphoethanolamine and a long-chain aldehyde (hexadecenal). mdpi.com This catabolic step represents the only exit point from the sphingolipid metabolic pathway, permanently removing the sphingoid base backbone. researchgate.net

The spatial and temporal regulation of these synthetic and degradative enzymes is a key aspect of controlling sphinganine-1-phosphate levels. The localization of these enzymes in different cellular compartments, such as the cytoplasm, endoplasmic reticulum, and plasma membrane, ensures that the concentration of sphinganine-1-phosphate is precisely managed to meet the cell's signaling needs. nih.govwikipedia.org

The Sphingolipid Rheostat: Balancing Sphinganine 1-Phosphate with Other Sphingolipids

The concept of the "sphingolipid rheostat" describes the dynamic and critical balance between the intracellular levels of pro-apoptotic sphingolipids, primarily ceramide and sphingosine, and the pro-survival sphingolipid, sphinganine-1-phosphate (and its unsaturated counterpart, S1P). nih.govpnas.org This balance is a key determinant of cell fate, influencing whether a cell undergoes apoptosis, proliferates, or differentiates. nih.govmdpi.com

A shift in the rheostat towards the accumulation of ceramide promotes cell growth arrest and triggers apoptotic pathways. nih.govpnas.org Conversely, an increase in the levels of sphinganine-1-phosphate tends to suppress apoptosis and promote cellular proliferation, survival, and migration. nih.govnih.gov Therefore, the ratio of these bioactive lipids, rather than the absolute amount of any single lipid, is crucial for dictating cellular outcomes. nih.gov

Sphinganine-1-phosphate exerts its pro-survival effects by opposing the actions of ceramide. nih.gov The enzymes that interconvert these lipids are central to the regulation of the rheostat. Sphingosine kinases, by phosphorylating sphingosine to produce sphinganine-1-phosphate, shift the balance towards survival. nih.gov In contrast, S1P phosphatases and ceramidases can increase the relative levels of sphingosine and ceramide, tilting the rheostat towards apoptosis. nih.gov

The irreversible degradation of sphinganine-1-phosphate by SGPL1 also plays a crucial role. By permanently removing the pro-survival signal, SGPL1 activity can influence the rheostat's set point. nih.gov A deficiency in SGPL1, as discussed previously, leads to a significant accumulation of sphinganine-1-phosphate, which dramatically shifts the rheostat towards a pro-survival state, a condition that, while seemingly beneficial, leads to profound cellular dysregulation and disease. nih.govnih.gov

The sphingolipid rheostat is a fundamental concept in understanding the complex roles of sphingolipids in health and disease. Its dysregulation is implicated in numerous pathological conditions, including cancer, where a shift towards higher S1P levels can contribute to tumor progression and resistance to therapy. researchgate.net

Sphingolipid MetabolitePrimary Cellular FunctionEffect on Sphingolipid Rheostat
CeramidePro-apoptotic, cell growth arrestShifts towards apoptosis
SphingosinePro-apoptoticShifts towards apoptosis
Sphinganine-1-Phosphate Pro-survival, pro-proliferativeShifts towards survival

This interactive table summarizes the opposing roles of key sphingolipids in the regulation of cell fate, illustrating the concept of the sphingolipid rheostat. nih.govmdpi.com

Molecular Mechanisms of Action and Signal Transduction of 2 Amino 3 Hydroxyoctadecyl Dihydrogen Phosphate

Extracellular Signaling via G Protein-Coupled Sphingosine (B13886) 1-Phosphate Receptors (S1PRs)

The extracellular actions of sphinganine-1-phosphate are mediated by the five members of the S1P receptor family: S1PR1, S1PR2, S1PR3, S1PR4, and S1PR5. wikipedia.org These receptors are expressed in a wide variety of tissues and cell types, with S1PR1, S1PR2, and S1PR3 being almost ubiquitously expressed. wikipedia.orgneurology.org The expression of S1PR4 is more restricted to lymphoid and hematopoietic tissues, while S1PR5 is found predominantly in the central nervous system's white matter and on natural killer cells. wikipedia.orgneurology.org The specific combination of S1PR subtypes expressed on a given cell determines its ultimate physiological response to the ligand.

The endogenous ligand sphingosine-1-phosphate (S1P) binds to its receptors with high affinity, typically in the nanomolar range, initiating a cascade of intracellular signaling events. nih.gov While sphinganine-1-phosphate (dhS1P) also serves as a natural ligand for these receptors, comprehensive, publicly available data quantifying its binding affinities across all five receptor subtypes are limited.

The binding affinities for the closely related and well-studied S1P are presented below. These values provide a strong reference for the potency with which this class of molecules interacts with its receptors.

Receptor SubtypeLigandBinding Affinity (Kd, nM)Functional Potency (EC50, nM)
S1PR1S1P8.10.98
S1PR2S1P--
S1PR3S1P--
S1PR4S1P--
S1PR5S1P13.01.5

Note: Data for S1P is derived from radioligand binding assays and functional assays in human recombinant systems. researchgate.net A dash (-) indicates that specific, consistent values were not available in the cited literature under comparable conditions.

Upon ligand binding, S1P receptors undergo a conformational change that facilitates their coupling to and activation of intracellular heterotrimeric G proteins. The specific G protein subtype activated is a key determinant of the downstream signaling pathway. The five S1PR subtypes exhibit differential coupling to the four main families of G proteins (Gαi, Gαq, Gα12/13, and Gαs).

S1PR1 couples exclusively to the Gαi family. nih.gov

S1PR2 and S1PR3 are promiscuous, coupling to Gαi, Gαq, and Gα12/13. nih.gov

S1PR4 couples to Gαi and Gα12/13. nih.gov

S1PR5 couples to Gαi and Gα12/13. nih.gov

All five S1PR subtypes can couple to Gαi proteins. Activation of Gαi leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. More prominently, the dissociation of the Gβγ subunits from Gαi initiates several critical signaling cascades. One of the most important Gi-mediated pathways is the activation of phosphoinositide 3-kinase (PI3K), which in turn leads to the phosphorylation and activation of the protein kinase Akt (also known as protein kinase B). The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth.

Another major downstream target of Gi signaling is the Ras-MAPK (mitogen-activated protein kinase) pathway. Activation of S1PRs can lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which translocate to the nucleus to regulate gene expression related to cell proliferation and differentiation. nih.gov S1PR1-mediated signaling has also been linked to the activation of the JAK/STAT3 pathway, which is crucial for immune cell function and inflammation. nih.gov

S1PR2 and S1PR3 are capable of coupling to Gαq proteins. nih.gov Activation of Gαq stimulates the enzyme phospholipase C (PLC). nih.gov PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates various isoforms of protein kinase C (PKC), which then phosphorylate a wide range of cellular proteins, influencing processes such as secretion, gene expression, and cell proliferation.

S1PR2, S1PR3, S1PR4, and S1PR5 can all activate the Gα12/13 family of G proteins. nih.gov The canonical downstream effectors of Gα12/13 are a specific class of guanine nucleotide exchange factors (GEFs), such as p115-RhoGEF, which directly activate the small GTPase RhoA. nih.govfrontiersin.org Activation of RhoA is a critical event in the regulation of the actin cytoskeleton. frontiersin.org The RhoA-ROCK (Rho-associated coiled-coil containing protein kinase) pathway promotes the formation of actin stress fibers and focal adhesions, thereby controlling cell shape, adhesion, migration, and smooth muscle contraction. frontiersin.orgnih.gov This pathway often produces cellular outcomes that are antagonistic to those produced by Gi-mediated Rac activation, such as the inhibition of cell migration. nih.gov

Prolonged or repeated stimulation of S1PRs leads to receptor desensitization, a process that terminates the signal and prevents overstimulation. This process is initiated by the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). frontiersin.org This phosphorylation event increases the receptor's affinity for β-arrestin proteins.

The binding of β-arrestin to the S1PR has two main consequences. First, it sterically hinders the receptor's interaction with G proteins, effectively uncoupling it from downstream signaling pathways. Second, β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin and AP-2, which facilitates the internalization of the receptor from the cell surface into endosomes. mdpi.com

Once internalized, the fate of the receptor can vary. S1PR1, in response to the natural ligand S1P, is often sorted into a recycling pathway that rapidly returns it to the plasma membrane, allowing for the resensitization of the cell to the signal. nih.gov This recycling is crucial for cells that need to sense and respond to S1P gradients continuously. In contrast, some synthetic S1PR modulators, like FTY720-P, can induce a different conformational state in the receptor that preferentially targets it for ubiquitination and subsequent degradation in the proteasome or lysosome. frontiersin.org This leads to a long-lasting functional antagonism by depleting the cell surface of receptors.

Structural Basis of S1PR Activation by Sphingoid Lipids

The extracellular actions of sphinganine-1-phosphate are primarily mediated by a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. mdpi.comnih.gov These receptors exhibit differential tissue distribution and couple to various G proteins, leading to the activation of diverse downstream signaling pathways. The binding of S1P to its receptors is a highly specific interaction, dictated by the unique structural features of both the lipid and the receptor.

Recent cryo-electron microscopy (cryo-EM) structures of S1P receptors, particularly S1P1, have provided significant insights into the molecular basis of their activation. biorxiv.orgnih.gov These studies reveal that the amphiphilic nature of S1P, with its charged phosphate (B84403) headgroup and long hydrocarbon tail, is critical for its binding within a hydrophobic pocket of the receptor. biorxiv.org

The binding of S1P induces a conformational change in the receptor, a hallmark of GPCR activation. This structural rearrangement involves the outward movement of the transmembrane helices, creating a binding site for intracellular G proteins. researchgate.netnih.gov Key amino acid residues within the receptor's binding pocket form specific interactions with the phosphate and amino groups of S1P, ensuring high-affinity and selective binding. researchgate.net For instance, interactions between the phosphate group of S1P and positively charged residues in the receptor are crucial for anchoring the ligand and initiating the activation cascade. nih.gov The hydrophobic tail of S1P is accommodated within a deep, greasy pocket, and its length and saturation can influence receptor subtype selectivity and signaling outcomes.

The activation of S1P receptors by different sphingoid lipid analogs can lead to biased agonism, where the receptor preferentially activates certain downstream signaling pathways over others. researchgate.netnih.gov This phenomenon is attributed to the distinct conformational states stabilized by different ligands, highlighting the intricate structural basis of S1PR signaling.

Intracellular Actions and Direct Molecular Interactions

Beyond its well-established role as an extracellular ligand, sphinganine-1-phosphate also functions as a critical intracellular signaling molecule. nih.govqiagen.com Its intracellular effects are independent of cell surface receptor activation and involve direct interactions with various protein targets, thereby modulating their activity and influencing cellular processes.

Direct Modulation of Intracellular Protein Targets (e.g., Histone Deacetylases, PP2A)

One of the most significant intracellular roles of S1P is its ability to directly regulate the activity of histone deacetylases (HDACs). Specifically, S1P has been shown to bind to and inhibit HDAC1 and HDAC2. nih.gov This inhibition leads to an increase in histone acetylation, an epigenetic modification associated with a more open chromatin structure and enhanced gene transcription. nih.govboffinaccess.com The nuclear synthesis of S1P by sphingosine kinase 2 (SphK2) is a key aspect of this regulatory mechanism, allowing for localized control of histone acetylation and gene expression. nih.gov

Furthermore, sphinganine (B43673), the precursor to S1P, and its analogs have been shown to directly bind to the scaffolding subunit of protein phosphatase 2A (PP2A), PPP2R1A, leading to its activation. nih.gov While the direct interaction of S1P with PP2A is an area of ongoing investigation, the modulation of this key phosphatase by related sphingolipids suggests a potential role for intracellular S1P in regulating cellular phosphorylation events. researchgate.net

Regulation of Enzyme Activity within Metabolic Pathways (e.g., BACE1)

Sphinganine-1-phosphate has been identified as a direct modulator of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. ucdavis.edujneurosci.orgnih.gov Studies have demonstrated that S1P can specifically bind to BACE1 and enhance its proteolytic activity. ucdavis.edujneurosci.org This interaction suggests that cellular levels of S1P can directly influence the amyloidogenic processing of the amyloid precursor protein. nih.govnih.gov

Role as an Intracellular Second Messenger and Epigenetic Regulator

The discovery of S1P's direct interactions with intracellular proteins like HDACs solidifies its role as a bona fide intracellular second messenger. nih.gov Its production by SphK2 within specific subcellular compartments, such as the nucleus, allows for spatially and temporally controlled signaling. nih.govwikipedia.org

As an epigenetic regulator, nuclear S1P plays a crucial role in linking signaling pathways to the regulation of gene expression. boffinaccess.comnih.gov By inhibiting HDACs, S1P can influence the acetylation status of histones at specific gene promoters, thereby modulating the transcription of genes involved in various cellular processes, including cell cycle control and inflammation. nih.govnih.gov This function highlights a novel mechanism by which a lipid mediator can exert profound effects on the cellular epigenetic landscape. nih.gov

Transporter Systems Regulating Sphinganine 1-Phosphate Distribution

The distinct intracellular and extracellular actions of sphinganine-1-phosphate necessitate a tightly regulated system for its transport across cellular membranes. S1P is synthesized intracellularly and must be exported to activate its cell surface receptors in an autocrine or paracrine manner. nih.gov This transport is mediated by specific transporter proteins.

Role of ATP-Binding Cassette (ABC) Transporters

Several members of the ATP-binding cassette (ABC) transporter superfamily have been implicated in the export of S1P from cells. nih.govaimspress.com ABC transporters are a large family of transmembrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes. youtube.com

Research has identified ABCA1, ABCC1, and ABCG2 as transporters capable of facilitating the efflux of S1P. nih.govaimspress.com The expression and activity of these transporters can, therefore, significantly influence the extracellular concentration of S1P and the subsequent activation of S1P receptors. researchgate.net For example, the upregulation of certain ABC transporters has been linked to increased S1P export and has implications in phenomena such as chemoresistance in cancer cells. nih.gov The precise mechanisms by which these transporters recognize and translocate S1P are an active area of research, but it is clear that they play a pivotal role in controlling the spatial distribution of this critical signaling lipid. nih.gov

Interactive Data Table: Key Molecular Interactions of 2-Amino-3-hydroxyoctadecyl Dihydrogen Phosphate

Interacting MoleculeType of InteractionCellular LocationFunctional Outcome
S1P Receptors (S1P1-5)Receptor AgonismPlasma MembraneActivation of G protein signaling pathways
Histone Deacetylases (HDAC1/2)Enzyme InhibitionNucleusIncreased histone acetylation, epigenetic regulation
β-site amyloid precursor protein cleaving enzyme 1 (BACE1)Enzyme ActivationEndomembranesIncreased proteolytic activity
ATP-Binding Cassette (ABC) Transporters (e.g., ABCA1, ABCC1, ABCG2)Substrate TransportPlasma MembraneExport of S1P from the cell

Function of Spinster Homolog 2 (Spns2) Transporters

This compound, also known as sphinganine-1-phosphate (S1P), is a critical signaling molecule that is synthesized within cells. To exert its primary functions, it must be exported to the extracellular environment to interact with its specific cell surface receptors. nih.gov Spinster homolog 2 (Spns2), a member of the major facilitator superfamily (MFS) of transporters, has been identified as a key and physiologically relevant transporter of S1P. nih.govnih.gov Unlike ATP-dependent transporters, Spns2 facilitates the movement of S1P across the cell membrane without the direct hydrolysis of ATP. nih.gov

The function of Spns2 is crucial for establishing the S1P concentration gradient that exists between tissues and circulatory fluids like blood and lymph. nih.govnyu.edu This gradient is vital for regulating numerous biological processes, most notably the trafficking of lymphocytes. nih.govnyu.edu Spns2 in endothelial cells contributes to the high concentrations of S1P found in the blood, which is essential for the egress of T cells and B cells from secondary lymphoid organs into circulation. nyu.eduresearchgate.net

Studies using Spns2-deficient mice have demonstrated the transporter's critical role in the immune system. These mice exhibit lymphopenia (a reduction in lymphocytes in the blood) because lymphocytes are retained within lymphoid organs, a phenotype that mimics impaired S1P signaling. nih.govresearchgate.net This highlights the non-redundant role of Spns2 in mediating S1P export for proper immune cell trafficking. researchgate.net Beyond its role in immunity, Spns2-mediated S1P transport is implicated in inflammatory and autoimmune diseases. nih.govnih.gov Deletion of Spns2 has been shown to alleviate disease severity in models of multiple sclerosis, colitis, and collagen-induced arthritis, pointing to Spns2 as a potential therapeutic target for these conditions. nih.gov

Table 1: Key Functions and Characteristics of Spns2 Transporter

Feature Description References
Transporter Family Major Facilitator Superfamily (MFS) nih.gov
Substrate This compound (S1P) nih.govnih.govnyu.edu
Transport Mechanism Non-ATP-dependent organic ion transport nih.gov
Primary Function Exports S1P from the intracellular to the extracellular space nih.govnyu.edu
Physiological Role Establishes S1P concentration gradients between tissues and blood/lymph nih.govnyu.edu
Impact on Immunity Essential for lymphocyte egress from lymphoid organs and trafficking nih.govnih.govresearchgate.net

| Clinical Relevance | Implicated in inflammatory and autoimmune diseases | nih.govnih.gov |

Carrier Proteins in Extracellular Sphinganine 1-Phosphate Transport (e.g., Albumin, Apolipoprotein M)

Once exported into the extracellular space, the hydrophobic nature of S1P necessitates carrier proteins, or chaperones, to maintain its solubility and stability in aqueous environments like blood plasma. nih.govelifesciences.org The two primary chaperones for circulating S1P are albumin and apolipoprotein M (ApoM), which is predominantly associated with high-density lipoprotein (HDL). nih.govelifesciences.org In human blood, it is estimated that approximately 70% of S1P is bound to ApoM-HDL, while about 30% is carried by albumin. elifesciences.org

These carrier proteins do more than just transport S1P; they also influence its signaling activity by selectively presenting the lipid to its receptors. elifesciences.org ApoM-bound S1P preferentially activates the S1P receptor 1 (S1PR1), which is crucial for maintaining vascular integrity and endothelial barrier function. elifesciences.orgahajournals.orgnih.gov The ApoM/S1P complex plays a significant role in promoting the stability of the endothelial barrier, preventing leakage from blood vessels. ahajournals.org

Albumin, while carrying a smaller proportion of plasma S1P, is also a vital chaperone. nih.gov Studies in mice lacking both ApoM and albumin revealed that while plasma S1P levels were significantly reduced, the animals were viable, suggesting the existence of other, less prominent S1P chaperones like Apolipoprotein A4. nih.gov This redundancy underscores the critical importance of chaperoned S1P for essential physiological functions within the vascular and immune systems. nih.gov The differential binding of S1P to these carriers provides a mechanism for regulating which S1P receptors are activated in specific contexts, thereby fine-tuning the biological response. nih.govelifesciences.org

Cellular and Physiological Roles of 2 Amino 3 Hydroxyoctadecyl Dihydrogen Phosphate Signaling

Fundamental Cell Biology Processes

S1P signaling is integral to the regulation of core cellular functions. Its impact is multifaceted, often depending on the specific S1P receptor subtypes expressed by a cell, the cellular context, and crosstalk with other signaling pathways. nih.govnih.gov This bioactive lipid is a key orchestrator of cell fate decisions, influencing whether a cell will grow, survive, move, or differentiate. nih.gov

Regulation of Cell Proliferation and Cell Cycle Progression

S1P is a significant regulator of cell growth and proliferation. nih.gov Its signaling pathways are frequently implicated in promoting cell cycle entry and progression in various cell types. nih.gov For instance, S1P has been shown to stimulate the proliferation of muscle satellite cells, which are crucial for muscle homeostasis and repair. nih.gov The expression levels of different S1P receptors can change dynamically as cells progress through the myogenic program, indicating a tightly regulated role in proliferation. nih.gov While S1P often acts as a pro-mitogenic factor, its effects can be receptor-specific. Studies on muscle satellite cells have shown that while S1P generally stimulates entry into the cell cycle, signaling through a specific receptor, S1PR3, can suppress cell cycle progression. nih.gov This highlights the complexity of S1P signaling, where the balance of receptor expression can fine-tune the proliferative response. In other contexts, such as with certain cancer cells, S1P can act in an autocrine or paracrine manner to promote growth. nih.gov

Table 1: Research Findings on S1P and Cell Proliferation/Cell Cycle
Cell TypeS1P EffectKey Receptor/Pathway InvolvedReference Finding
Muscle Satellite CellsPromotes entry into the cell cycleS1PR1-4 implicated in pro-mitogenic effectsS1P stimulates the entry of satellite cells into the cell cycle. nih.gov
Muscle Satellite CellsSuppresses cell cycle progressionS1PR3Constitutive expression of S1PR3 led to suppressed cell cycle progression. nih.gov
Various Cancer CellsPromotes growth and proliferationAutocrine/Paracrine signaling via S1PRsS1P secreted from tumor cells can act in an autocrine manner to promote growth. nih.gov
Müller Glial CellsMediates cellular proliferationS1P signaling pathwaysS1P signaling has been widely implicated in mediating cellular proliferation. elifesciences.org

Control of Cell Survival and Apoptosis

S1P is a potent pro-survival and anti-apoptotic signaling molecule. nih.govresearchgate.net It functions as a critical regulator in the so-called "sphingolipid rheostat," where the relative balance between the levels of pro-apoptotic sphingolipids like ceramide and sphingosine (B13886), and pro-survival S1P determines the cell's fate. nih.govresearchgate.net An increase in the S1P-to-ceramide ratio generally promotes cell survival and protects against apoptosis. nih.gov

The pro-survival effects of S1P are mediated through several molecular mechanisms. Signaling via the S1P₁ receptor, for instance, can render cells resistant to apoptosis induced by growth factor withdrawal. nih.gov This resistance is associated with the suppression of pro-apoptotic proteins and the upregulation of anti-apoptotic proteins. Specifically, S1P₁ signaling can lead to the reciprocal regulation of BH3-only protein Bim (downregulated via the ERK pathway) and myeloid cell leukemia 1 (Mcl-1) protein (upregulated via PI3K/PKC pathways). nih.gov By preventing the accumulation of pro-apoptotic factors and promoting the expression of pro-survival factors, S1P signaling effectively blocks the activation of caspases and the progression of the apoptotic cascade. nih.gov This survival-promoting role is not limited to normal physiology; it is also exploited by cancer cells to evade cell death. amegroups.org

Table 2: Research Findings on S1P and Cell Survival/Apoptosis
EffectMechanismKey Molecules InvolvedReference Finding
Suppresses ApoptosisFunctions as a key component of the "sphingolipid rheostat"Ceramide, Sphingosine, S1PS1P stimulates growth and suppresses apoptosis, while ceramide and sphingosine promote it. nih.gov
Promotes SurvivalDownregulates pro-apoptotic proteinsBimS1P1 expression confers resistance to apoptosis associated with attenuated accumulation of Bim. nih.gov
Promotes SurvivalUpregulates anti-apoptotic proteinsMcl-1S1P1 suppression of caspase-3 was associated with increased expression of Mcl-1. nih.gov
Inhibits ApoptosisUpregulation of Sphingosine Kinase 1 (SphK1) in apoptotic cellsSphK1, S1PApoptotic cells may upregulate SphK1 to produce and secrete S1P as a signal for scavenger cells. elsevierpure.com

Modulation of Cell Migration, Motility, and Invasion

The role of S1P in cell migration and invasion is remarkably complex and highly context-dependent. nih.govnih.gov Depending on the cell type, the specific S1P receptors expressed, and the surrounding microenvironment, S1P can either stimulate or inhibit cell movement. nih.gov For example, S1P has been shown to enhance the migration of Müller glial cells, a process that is critical in the context of proliferative retinopathies. arvojournals.org This pro-migratory effect is mediated through the S1P₃ receptor and involves the activation of PI3K and ERK/MAPK signaling pathways, leading to the formation of lamellipodia, which are essential for cell motility. arvojournals.org

Conversely, initial studies in some cancer cell lines, such as melanoma and breast cancer, found that S1P can block cell motility. nih.gov This inhibitory effect was thought to be mediated by receptor-independent intracellular actions of S1P. nih.gov However, in many other cancer types, including glioma, ovarian, and thyroid cancers, S1P and its synthesizing enzyme, SphK1, enhance invasiveness. nih.gov The S1P₁ receptor, in particular, is often linked to the promotion of tumor cell migration and invasion. amegroups.org This dual functionality underscores the intricate signaling network that S1P orchestrates, where it can positively or negatively regulate invasion and migration. nih.gov

Table 3: Research Findings on S1P and Cell Migration/Invasion
Cell TypeEffectKey Receptor/Pathway InvolvedReference Finding
Müller Glial CellsPromotes migrationS1P₃, PI3K, ERK/MAPKS1P signals through S1P₃ and the PI3K and ERK/MAPK pathways to induce glial migration. arvojournals.org
Melanoma, Osteosarcoma, Breast Cancer CellsInhibits motilityReceptor-independent effectsS1P blocks motility of melanoma and breast cancer cell lines. nih.gov
Glioma, Ovarian, Thyroid, Wilms Tumor CellsEnhances invasionS1P₁SphK and S1P enhance invasiveness of various cancer cells, often through S1P₁ signaling. nih.gov
Various Cell TypesRegulates migrationS1P₁ and S1P₃ (promoting Rac activation)S1P activation of S1P₁ and S1P₃ leads to Rac activation, actin polymerization, and lamellipodia formation. arvojournals.org

Influence on Cell Differentiation and Phenotypic Plasticity

S1P signaling is a key factor in guiding the differentiation of various cell types, thereby influencing tissue development and homeostasis. nih.gov It has been implicated as a second messenger involved in cellular differentiation processes. nih.gov For example, S1P can induce the neuronal differentiation of neuroblastoma cells. nih.gov Treatment with S1P leads to neurite outgrowth and the increased expression of neuron-specific gene markers, suggesting it could be a candidate for promoting neural cell development. nih.gov

In the context of the hematopoietic system, S1P signaling is crucial for myeloid lineage differentiation. youtube.com The activation of the S1P₃ receptor, in particular, has been identified as a key process for this differentiation pathway in human hematopoietic stem cells. youtube.com Furthermore, S1P plays a role in the differentiation of adipocytes, the cells that store fat. Studies have shown that S1P can inhibit the adipogenic differentiation of preadipocytes at certain concentrations. nih.gov This demonstrates S1P's broad influence on the phenotypic fate of various progenitor cells, from the nervous system to the immune and metabolic systems.

Table 4: Research Findings on S1P and Cell Differentiation
Cell TypeEffectKey Molecular EventsReference Finding
Neuroblastoma CellsInduces neuronal differentiationIncreased neurite outgrowth; increased expression of neuronal gene markers (NFH, MAP2, SYP)S1P can induce neuronal differentiation in neuroblastoma cells. nih.gov
Human Hematopoietic Stem Cells (HSCs)Promotes myeloid lineage differentiationActivation of S1P₃ receptorS1P activation of S1PR3 is a key process for myeloid lineage differentiation in human HSCs. youtube.com
Preadipocytes (SGBS and 3T3-L1)Inhibits adipogenic differentiationEffective at concentrations higher than 1000 nMS1P was shown to inhibit adipogenic differentiation of SGBS and 3T3-L1 cells. nih.gov
Myogenic CellsDynamic regulation during differentiationS1PR1 expression is higher in differentiating cellsS1P receptors are expressed dynamically through myogenic progression. nih.gov

Immune System Regulation

S1P is a master regulator within the immune system, best known for its indispensable role in controlling the movement and trafficking of lymphocytes. wikipedia.orgnih.gov This function is critical for mounting effective adaptive immune responses and maintaining immune surveillance. nih.gov

Regulation of Lymphocyte Egress and Trafficking

The most well-characterized role of S1P in immunology is its control over lymphocyte egress from secondary lymphoid organs, such as the lymph nodes and thymus, into the circulatory systems of blood and lymph. nih.govproquest.comresearchgate.net This process is governed by an S1P concentration gradient that exists between the low levels within lymphoid tissues and the high levels present in the blood and lymph. nih.govyoutube.com

Mature T and B cells upregulate the S1P₁ receptor on their surface, which enables them to sense and respond to this S1P gradient. nih.govimmunologyresearchjournal.com The interaction between S1P and S1P₁ on the lymphocyte surface provides the crucial signal that directs the cells to exit the lymphoid organ and enter the efferent lymphatic vessels. wikipedia.orgnih.gov This S1P/S1P₁ axis acts as a gatekeeper, and its disruption prevents lymphocytes from leaving the lymph nodes, leading to their accumulation and a sharp decrease in circulating lymphocytes (lymphopenia). frontiersin.org This mechanism is so fundamental that it is the target of immunomodulatory drugs, like FTY720 (fingolimod), which act as S1P receptor agonists to block lymphocyte egress and are used in treating autoimmune diseases. youtube.comimmunologyresearchjournal.com The S1P gradient is therefore essential for the continuous recirculation of lymphocytes, allowing them to survey the body for foreign antigens. nih.govrupress.org

Table 5: Research Findings on S1P and Lymphocyte Egress
ProcessMechanismKey ComponentsReference Finding
Lymphocyte Egress from Lymphoid OrgansChemotactic response to S1P gradientS1P gradient (low in tissue, high in lymph/blood)Lymphocytes exit the tissue and enter circulation following the S1P gradient. frontiersin.org
T and B Cell TraffickingS1P binding to S1P₁ receptor on lymphocytesS1P₁, T cells, B cellsS1P interaction with its receptor S1PR1 is needed for the egress of immune cells from lymphoid organs. wikipedia.org
Thymic EmigrationUpregulation of S1P₁ on mature T cellsS1P₁In the final stage of development, T cells upregulate S1P₁ expression, enabling them to recognize the S1P gradient. immunologyresearchjournal.com
Immune Response RegulationDynamic regulation of S1P₁ during T cell activationCD69When T cells are activated, they upregulate CD69, which binds to and internalizes S1P₁, trapping the cell at the site of inflammation. youtube.com

Modulation of Innate and Adaptive Immune Cell Functions

Sphingosine-1-phosphate signaling is a pivotal regulator of both innate and adaptive immunity. ovid.comfrontiersin.org It governs the trafficking, activation, and function of various immune cells. A well-established role of S1P is its control over lymphocyte egress from lymphoid organs. frontiersin.orgnih.gov A steep gradient of S1P exists between the high concentrations in blood and lymph and lower concentrations in tissues, which is essential for guiding lymphocytes out of lymph nodes and the thymus into circulation. frontiersin.orgnih.govyoutube.com

S1P's influence extends to a wide range of immune cells:

T Cells: S1P signaling, primarily through the S1P1 receptor, is crucial for the egress of T cells from the thymus and secondary lymphoid organs. nih.gov This process is vital for immune surveillance and mounting an adaptive immune response. nih.gov S1P also plays a role in the differentiation of T helper 17 (Th17) cells and regulatory T cells (Tregs), thereby influencing the balance of immune responses. researchgate.net

B Cells: Similar to T cells, S1P signaling is involved in promoting B cell migration and transport. frontiersin.org

Dendritic Cells (DCs): S1P signaling affects DC functions, including migration and maturation. nih.gov For immature DCs, S1P acts as a chemoattractant. nih.gov In maturing DCs, S1P can modulate the release of cytokines, influencing the subsequent T cell response. nih.gov Specifically, it has been shown to mediate an increase in mature DC migration. nih.gov

Macrophages: S1P signaling in macrophages is complex, with different receptors mediating distinct functions. S1P1 receptor activation is involved in macrophage migration. nih.gov S1P can also influence macrophage polarization, potentially promoting a pro-inflammatory M1 phenotype. karger.com

Neutrophils: S1P signaling can reduce the migration and apoptosis of neutrophils, key cells in the innate immune response. frontiersin.org

Table 1: Effects of 2-Amino-3-hydroxyoctadecyl Dihydrogen Phosphate (B84403) on Immune Cells

Immune Cell Type Key Functions Modulated by S1P Signaling Primary S1P Receptors Involved References
T Lymphocytes Egress from lymphoid organs, differentiation S1P1 nih.govresearchgate.net
B Lymphocytes Migration and transport Not specified frontiersin.org
Dendritic Cells Migration of immature cells, maturation, cytokine release S1P3 nih.govnih.gov
Macrophages Migration, polarization, cytokine release S1P1, S1P2, S1P3 nih.govkarger.com
Neutrophils Reduced migration and apoptosis Not specified frontiersin.org

Contribution to Inflammatory Responses and Mediator Release

The S1P signaling pathway is intricately linked with inflammatory processes. frontiersin.org It can act as both a pro-inflammatory and anti-inflammatory mediator depending on the context, cell type, and receptor subtype involved. nih.gov S1P is released in response to inflammation and injury, acting as a crucial inflammatory mediator. karger.com

Activation of the S1P pathway can lead to the production of pro-inflammatory cytokines and chemokines. frontiersin.org For instance, S1P binding to S1P1 in perivascular cells can promote the release of these inflammatory mediators, leading to immune cell infiltration. frontiersin.org In macrophages, S1P signaling can activate the NF-κB pathway, a central regulator of inflammation, which in turn aggravates the inflammatory response. frontiersin.org

Research has shown that S1P can modulate the secretion of the IL-12 family of cytokines from dendritic cells. nih.gov It has been found to decrease the production of pro-inflammatory IL-12 and IL-23 while enhancing the secretion of the more regulatory cytokine IL-27. nih.gov In other studies, S1P was shown to inhibit the secretion of tumor necrosis factor-alpha (TNF-α) and IL-12 in maturing dendritic cells, while enhancing IL-10 secretion, thereby favoring a shift towards a Th2-dominated immune response. nih.gov

Table 2: S1P's Role in Inflammatory Mediator Release

Cell Type Effect of S1P Signaling Specific Mediators Affected References
Dendritic Cells Modulation of cytokine profile ↓ IL-12, ↓ IL-23, ↑ IL-27, ↓ TNF-α, ↑ IL-10 nih.govnih.gov
Perivascular Cells Promotes production of inflammatory mediators Pro-inflammatory cytokines and chemokines frontiersin.org
Macrophages Activation of pro-inflammatory signaling Activation of NF-κB pathway, IL-1β frontiersin.org

Cardiovascular System Physiology

2-Amino-3-hydroxyoctadecyl dihydrogen phosphate is a fundamental signaling molecule in the cardiovascular system, regulating vascular development, endothelial barrier integrity, and cardiac function. nih.govnih.govuj.edu.pl

Regulation of Vascular Development and Angiogenesis

S1P signaling is indispensable for the formation of blood vessels, a process involving both vasculogenesis (the de novo formation of blood vessels) and angiogenesis (the sprouting of new vessels from pre-existing ones). nih.govnih.gov The S1P receptors S1P1, S1P2, and S1P3 are expressed in endothelial cells and play coordinated roles during embryonic angiogenesis. pnas.orgjci.org

Deletion of the S1P1 receptor in mice is embryonically lethal due to severe hemorrhaging and defective vascular maturation, highlighting its critical role. biologists.comamegroups.org S1P1 signaling is essential for the migration and/or differentiation of vascular smooth muscle cells and pericytes, which stabilize the developing vessels. ahajournals.org It also acts as an inhibitor of excessive angiogenic sprouting, contributing to vascular stability. pnas.orgbohrium.com S1P promotes angiogenesis in vivo primarily through S1P1 and, to a lesser extent, S1P3. nih.gov In contrast, the S1P2 receptor can inhibit endothelial cell migration, thus acting as a negative regulator of angiogenesis. nih.gov

Maintenance and Modulation of Endothelial Barrier Function

A key function of S1P in the vasculature is the maintenance of endothelial barrier integrity, which is crucial for controlling vascular permeability and preventing fluid leakage into tissues. nih.govnih.govnih.gov S1P signaling, predominantly through the S1P1 receptor on endothelial cells, enhances the endothelial barrier. nih.govaai.org

S1P promotes the stability of endothelial cell-to-cell junctions by increasing the localization and homotypic binding of vascular endothelial (VE)-cadherin at these junctions. amegroups.orgnih.govnih.gov This action strengthens the adherens junctions, which form the primary seal between endothelial cells. nih.gov The protective effect of S1P on the endothelial barrier counteracts the permeability-increasing effects of various inflammatory mediators. nih.govresearchgate.net Dysfunction in the S1P signaling system can lead to increased vascular permeability, a central feature of inflammation. nih.govnih.gov

Impact on Cardiac Function and Remodeling

S1P signaling is involved in cardioprotection, particularly in the context of ischemia-reperfusion injury. frontiersin.org However, its role in long-term cardiac remodeling—the structural changes in the heart in response to injury or stress—is more complex and can be detrimental. physiology.org Increased cardiac S1P levels following a myocardial infarction can contribute to chronic inflammation, cardiac dysfunction, and adverse remodeling. physiology.orgnih.gov S1P can induce hypertrophic responses in cardiomyocytes and plays a role in cardiac fibrosis, the excessive deposition of extracellular matrix that stiffens the heart muscle. frontiersin.orgnih.govovid.com Specifically, S1P has been shown to mediate the transformation of fibroblasts into myofibroblasts, the primary cells responsible for collagen production in fibrosis. nih.govmdpi.com

Nervous System Functions

Beyond its roles in the immune and cardiovascular systems, this compound also functions as a neuromodulator in the central nervous system (CNS). nih.gov All five S1P receptors have been identified in various CNS cell types, including neurons, astrocytes, and microglia. nih.gov

S1P and its receptors are located in synapses, the junctions where nerve cells communicate. nih.gov Evidence suggests that S1P signaling plays a significant role in regulating synaptic strength and neurotransmitter release. nih.govnih.gov It has been shown to modulate glutamatergic transmission in the hippocampus, a brain region critical for learning and memory. nih.govnih.gov

Specifically, S1P can increase the frequency of spontaneous excitatory postsynaptic currents, indicating an enhancement of presynaptic glutamate (B1630785) release. nih.govjneurosci.org This effect is mediated, at least in part, by S1P's ability to alter the distribution of Synapsin I, a key presynaptic protein that regulates the availability of synaptic vesicles for release. jneurosci.orgjneurosci.org The S1P3 receptor appears to be particularly involved in this presynaptic modulation. nih.govjneurosci.org Through these mechanisms, the S1P signaling system has profound effects on synaptic function and plasticity. nih.gov

Role in Brain Development and Neurogenesis

S1P signaling is fundamental to the development of the nervous system. springernature.com The expression of S1P receptors is notably high in neural tissues, underscoring the molecule's importance in this domain. frontiersin.org Research has demonstrated that S1P is involved in the proliferation, differentiation, and survival of both neurons and neural progenitor cells. mdpi.com

Studies using animal models have shown that a deficiency in the enzymes that produce S1P, known as sphingosine kinases, leads to significant disruptions in neurogenesis. springernature.com Furthermore, S1P has been found to stimulate the proliferation of neural progenitor cells in culture, promoting the generation of new neurons. nih.gov This bioactive lipid also acts as a chemoattractant, guiding neural progenitor cells to areas of injury within the central nervous system. mdpi.com

Regulation of Neural Cell Survival and Apoptosis

The balance between S1P and another sphingolipid, ceramide, acts as a crucial "rheostat" in determining a cell's fate—survival or programmed cell death (apoptosis). elifesciences.org Generally, S1P promotes cell survival and has anti-apoptotic effects, while ceramide tends to induce apoptosis. nih.govmdpi.com This dynamic interplay is vital for maintaining healthy neuronal populations.

Experimental models have shown that a reduction in S1P levels can lead to an increase in neural cell apoptosis. nih.gov Conversely, S1P has been shown to protect hippocampal neurons from apoptosis induced by various stressors. nih.gov One of the mechanisms by which S1P promotes survival is through the activation of pro-survival signaling pathways, such as the PI3K-Akt pathway. nih.gov

Influence on Neuroinflammation and Neurodegenerative Processes

Neuroinflammation is a key component in the pathology of many neurodegenerative diseases. mdpi.com S1P signaling is deeply involved in modulating these inflammatory processes within the brain. Dysregulation of sphingolipid metabolism, including that of S1P, has been observed in a range of neurodegenerative conditions, such as Alzheimer's disease. nih.govmdpi.com

For instance, research indicates that levels of neuroprotective S1P are reduced in the brains of individuals in the early stages of Alzheimer's disease. nih.govresearchdata.edu.au The therapeutic potential of targeting the S1P pathway is highlighted by the drug Fingolimod (B1672674) (FTY720), an S1P receptor modulator, which has been shown to reduce neuroinflammation. nih.gov Furthermore, activating the S1P receptor 1 (S1P1) has been identified as a potential strategy to inhibit inflammatory processes and restore the balance of S1P metabolism in the context of neuroinflammation. cambridge.org

Modulation of Glial Cell Biology and Function

Glial cells, which include astrocytes and microglia, are the most abundant cell types in the central nervous system and play critical roles in brain homeostasis and response to injury. S1P signaling significantly influences the biology and function of these cells. nih.gov

In astrocytes, S1P can stimulate proliferation and migration. plos.org It also induces the production of neuroprotective factors. mdpi.com S1P signaling in astrocytes can suppress mechanisms that promote neurodegeneration. nih.gov In microglia, the resident immune cells of the brain, S1P signaling is involved in their activation. The levels of sphingosine kinase 1 (SphK1), an enzyme that produces S1P, are elevated in activated microglia. frontiersin.org The modulation of S1P receptors on both astrocytes and microglia can regulate the release of pro-inflammatory chemokines, indicating a role for S1P in controlling the neuroinflammatory environment. brighton.ac.uknih.gov

Metabolic Homeostasis and Organ-Specific Functions

Beyond the nervous system, S1P is a key regulator of metabolic processes, including glucose and lipid metabolism, and plays a significant role in the function of specific organs like the pancreas.

Impact on Glucose and Lipid Metabolism

S1P signaling is intricately linked to the regulation of glucose and lipid homeostasis. nih.gov Alterations in S1P levels have been associated with metabolic disorders such as obesity and type 2 diabetes. mdpi.com This lipid mediator influences insulin (B600854) sensitivity and inflammatory responses, which are critical factors in the development of these conditions. frontiersin.org

The effects of S1P on metabolism can be complex, as different S1P receptors can have opposing effects. For example, activation of S1P1 or S1P3 receptors may improve obesity and related metabolic disorders, while activation of the S1P2 receptor can have the opposite effect. mdpi.com S1P can modulate key signaling pathways like PI3K/Akt to regulate the uptake and metabolism of glucose. frontiersin.org It also impacts lipid metabolism by affecting processes such as lipolysis and the release of fatty acids. frontiersin.org

Regulation of Pancreatic Beta-Cell Physiology

Pancreatic beta-cells are responsible for producing and secreting insulin, the primary hormone that regulates blood glucose levels. S1P plays a crucial role in the physiology of these cells. mdpi.com It is involved in regulating glucose-stimulated insulin secretion (GSIS), as well as promoting the proliferation and survival of beta-cells. mdpi.comnih.gov

Interactive Data Table: Summary of S1P's Cellular and Physiological Roles

System/Process Specific Role of S1P Key Mediators/Pathways Involved Primary Cell Types Affected
Brain Development Promotes proliferation and differentiation of neural progenitors. mdpi.comnih.govS1P Receptors (S1PR1-5), MAP Kinase, Rho Kinase. nih.govNeural Progenitor Cells, Neurons. mdpi.com
Neural Cell Survival Acts as a pro-survival signal, counteracting apoptosis. nih.govBalance with Ceramide, PI3K-Akt Pathway. elifesciences.orgnih.govNeurons, Hippocampal Cells. nih.gov
Neuroinflammation Modulates inflammatory responses in the CNS. frontiersin.orgbrighton.ac.ukS1P Receptors (especially S1PR1). cambridge.orgAstrocytes, Microglia. nih.gov
Glial Cell Function Regulates proliferation, migration, and activation. nih.govplos.orgSphingosine Kinase 1 (SphK1), S1PR1, S1PR3. frontiersin.orgplos.orgAstrocytes, Microglia. frontiersin.orgplos.org
Glucose Metabolism Influences insulin sensitivity and glucose uptake. mdpi.comfrontiersin.orgS1P Receptors (S1PR1, S1PR2, S1PR3), PI3K/Akt. mdpi.comfrontiersin.orgLiver cells, Skeletal muscle cells, Adipocytes. nih.gov
Pancreatic Function Regulates insulin secretion and beta-cell survival. nih.govnih.govSphingosine Kinase 2 (SphK2), S1P Receptors. nih.govnih.govPancreatic Beta-Cells. mdpi.com

Role in Liver Fibrosis and Hepatic Steatosis

This compound, also known as sphingosine-1-phosphate (S1P), is a bioactive lipid that plays a significant role in the pathogenesis of liver fibrosis and hepatic steatosis. nih.govfrontiersin.org Elevated levels of S1P are observed in fibrotic livers in both animal models and human patients. nih.govkarger.com This increase is often accompanied by heightened expression of sphingosine kinase 1 (SphK1), the enzyme responsible for S1P synthesis. nih.govnih.gov

In the context of liver fibrosis, S1P contributes to the progression of the disease by activating hepatic stellate cells (HSCs), which are the primary cells responsible for extracellular matrix production in the liver. frontiersin.orgplos.org The activation of HSCs by S1P leads to their transformation into myofibroblasts, which are characterized by increased proliferation, migration, and secretion of fibrotic proteins like collagen. nih.govplos.org This process is largely mediated through the S1P receptor 2 (S1PR2). plos.org Inhibition or knockout of S1PR2 has been shown to suppress liver fibrosis in mouse models of metabolic dysfunction-associated steatohepatitis (MASH), without affecting steatosis or hepatocellular damage. plos.org

Regarding hepatic steatosis (fatty liver), S1P is also implicated in lipid accumulation within hepatocytes. nih.gov The expression of SphK1 is significantly increased in steatotic hepatocytes. nih.gov Experimental studies have shown that overexpression of SphK1 or direct treatment with S1P enhances hepatic lipid accumulation. Conversely, knockdown of SphK1 or its receptors, S1P2 and S1P3, inhibits this accumulation. nih.gov The pro-steatotic effect of the SphK1/S1P pathway appears to be mediated through the upregulation of PPARγ, a key regulator of lipid metabolism. nih.gov

Table 1: Role of S1P in Liver Pathologies
PathologyKey Cellular EventMediating Receptor(s)Key Research Finding
Liver FibrosisActivation of Hepatic Stellate Cells (HSCs)S1PR2Inhibition of S1PR2 suppresses liver fibrosis in MASH models. plos.org
Hepatic SteatosisLipid accumulation in hepatocytesS1PR2, S1PR3Knockdown of S1P receptors inhibits lipid accumulation. nih.gov

Modulation of Retinal Regeneration

Sphingosine-1-phosphate (S1P) signaling plays a complex and multifaceted role in the retina, influencing both neuroprotection and the potential for regeneration. S1P-related genes are dynamically regulated in the retina following neuronal damage. arvojournals.orgnih.gov The S1P receptor 1 (S1PR1) and sphingosine kinase 1 (SphK1), which produces S1P, are typically expressed at low levels in resting Müller glia but are rapidly upregulated upon retinal injury. arvojournals.orgnih.gov

Müller glia are critical for retinal regeneration in non-mammalian vertebrates, as they can de-differentiate into progenitor cells that can then generate new neurons. S1P signaling appears to act as an inhibitor of this regenerative potential in mammals. It activates the pro-inflammatory NFκB signaling pathway in Müller glia, which is known to suppress their reprogramming into neurogenic progenitors. nih.gov Pharmacological inhibition of S1P receptors or SphK1 has been shown to have protective effects on inner retinal neurons and can enhance the differentiation of new neurons from Müller glia overexpressing the transcription factor Ascl1. nih.gov

Conversely, S1P also demonstrates neuroprotective functions, particularly for photoreceptors. It can promote the survival, proliferation, and differentiation of photoreceptors and rescue them from oxidative stress-induced apoptosis. conicet.gov.ararvojournals.org This protective effect is mediated through S1P receptors on the photoreceptors, which then activate the ERK/MAPK survival pathway. conicet.gov.ar Müller glia themselves can synthesize and release S1P to promote photoreceptor survival. conicet.gov.ararvojournals.org Therefore, S1P signaling presents a dual role: it supports the health of existing photoreceptors but may hinder the regenerative capacity of Müller glia.

Influence on Erythrocyte Metabolic Reprogramming

Sphingosine-1-phosphate (S1P) is highly abundant in mature erythrocytes (red blood cells) and plays a crucial role in reprogramming their glucose metabolism to adapt to physiological demands, such as hypoxia. researchgate.netsigmaaldrich.com Erythrocytes contain high levels of the S1P-producing enzyme, Sphingosine Kinase 1 (Sphk1), but lack the enzymes that degrade S1P, leading to its accumulation. researchgate.net

Under conditions of low oxygen (hypoxia), Sphk1 activity in erythrocytes increases, leading to a rapid rise in intracellular S1P levels. sigmaaldrich.comnih.gov This elevation in S1P triggers a metabolic shift. nih.gov S1P binds to deoxygenated hemoglobin, promoting its anchoring to the erythrocyte membrane. sigmaaldrich.comnih.gov This action facilitates the release of membrane-bound glycolytic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), into the cytosol. nih.gov

The increased availability of cytosolic glycolytic enzymes boosts the rate of glycolysis. nih.gov Specifically, it channels glucose metabolism towards the Rapoport-Luebering shunt, which enhances the production of 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). researchgate.netnih.gov 2,3-BPG is a critical allosteric effector that decreases the oxygen affinity of hemoglobin, thereby promoting the release of oxygen to tissues. sigmaaldrich.comnih.gov This S1P-mediated metabolic reprogramming is a key mechanism for adaptation to high-altitude hypoxia. nih.gov While this boost in energy metabolism via glycolysis is beneficial for oxygen delivery, it can come at the expense of antioxidant pathways like the pentose (B10789219) phosphate pathway. ashpublications.org

Table 2: S1P-Mediated Metabolic Changes in Erythrocytes
ConditionS1P LevelKey Metabolic Pathway AffectedPrimary OutcomePhysiological Consequence
HypoxiaIncreasedGlycolysis / Rapoport-Luebering ShuntIncreased 2,3-BPG productionEnhanced oxygen release to tissues. sigmaaldrich.comnih.gov
Normoxia (Storage)DecreasedGlycolysis / Pentose Phosphate PathwayBoosts glycolysis at the expense of antioxidant pathwaysNegative impact on stored red blood cell quality. ashpublications.org

Protective Effects in Tissue Injury Models (e.g., Radiation-Induced Testicular Injury)

Sphingosine-1-phosphate (S1P) has demonstrated significant protective effects in various models of tissue injury, notably against damage induced by radiation in testicular tissue. nih.gov Pelvic irradiation can lead to the apoptosis of rapidly proliferating spermatogenic cells, potentially causing infertility. nih.gov S1P acts as a crucial regulator of stress-induced apoptosis and can mitigate this damage through multiple mechanisms. nih.govnih.gov

The protective actions of S1P in radiation-induced testicular injury include:

Anti-apoptotic effects : S1P inhibits radiation-induced apoptosis of germ cells. nih.govoup.com It can suppress the activation of caspase-3 and inhibit apoptotic DNA fragmentation. oup.com This anti-apoptotic signaling may involve the inhibition of the transcription factor NF-κB. nih.gov

Antioxidant properties : Radiation exposure leads to oxidative stress through the generation of reactive oxygen species (ROS). S1P effectively reduces the production of ROS and alleviates oxidative stress by enhancing the activity of antioxidant enzymes. nih.gov

Anti-inflammatory response : S1P can alleviate the inflammatory response that is often induced by radiation damage by inhibiting the production of inflammatory factors. nih.gov

Studies have shown that S1P treatment can partially protect against the death of testicular germ cells, with inhibition rates reported between 16% and 47%. nih.gov This suggests S1P is critical for both acute protection and the longer-term recovery of damaged testicular tissue. nih.gov The mechanism appears to be mediated intracellularly, as S1P has been shown to inhibit germ cell apoptosis independently of its cell surface receptors. nih.gov

Barrier Function in Epithelial Tissues

Regulation of Intestinal Epithelial Cell Barrier Integrity

Sphingosine-1-phosphate (S1P) is a key regulator in the maintenance and enhancement of the intestinal epithelial barrier. This barrier is crucial for protecting underlying tissues from harmful substances, allergens, and pathogens present in the gut lumen. S1P has been shown to improve barrier function by increasing transepithelial electrical resistance (TEER) and decreasing the paracellular permeability to small molecules. nih.govnih.gov This barrier-protective effect is vital for normal intestinal physiology, and its dysfunction is implicated in a variety of pathological conditions. S1P's role in enhancing the integrity of the endothelial barrier has been extensively studied, and it extends to the intestinal epithelium.

Modulation of Adherens Junction Protein Expression

The mechanism by which Sphingosine-1-phosphate (S1P) enhances intestinal barrier function is closely linked to its ability to modulate the expression and localization of proteins that form adherens junctions. nih.govnih.gov Adherens junctions are critical for strong cell-cell adhesion. nih.gov

Research has demonstrated that S1P treatment significantly increases the levels of both E-cadherin protein and its corresponding mRNA in intestinal epithelial cells. nih.govnih.gov E-cadherin is a fundamental calcium-dependent protein in adherens junctions. nih.gov Furthermore, S1P promotes the strong localization of E-cadherin to the cell-cell border, reinforcing the physical connection between adjacent cells. nih.govnih.gov

Advanced Research Methodologies in Sphinganine 1 Phosphate Studies

Analytical Techniques for Quantification and Structural Elucidation

Accurate measurement and characterization of sphinganine (B43673) 1-phosphate are fundamental to understanding its biological significance. Given its low abundance in biological samples and its zwitterionic nature, which presents chromatographic challenges, specialized analytical techniques are required. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of sphinganine 1-phosphate and other sphingolipids. mdpi.comnih.gov This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. creative-proteomics.com The technique allows for the reliable identification and measurement of SA1P in complex biological matrices like plasma and tissue homogenates. mdpi.comoup.com

Methodologies are typically validated according to regulatory guidelines, ensuring high precision and accuracy. oup.com For instance, a common approach involves using an internal standard, such as a deuterium-labeled version of the analyte, to account for variations in sample preparation and instrument response. mdpi.com The application of hydrophilic-interaction chromatography can significantly shorten analysis times, making it suitable for high-throughput clinical studies. oup.com The sensitivity of LC-MS/MS methods allows for detection limits in the low nanomolar range, which is crucial for quantifying endogenous levels of SA1P. oup.com

Table 1: Performance Characteristics of Various LC-MS/MS Methods for Sphingolipid Quantification

Analyte(s) Method Sample Type Linearity Range Lower Limit of Quantification (LOQ) Precision (%CV) Source(s)
S1P, SA1P LC-MS/MS Human Plasma Not specified <6 nmol/L <12% oup.com
S1P LC-MS/MS (Q-Tof) Human Plasma 0.05 to 2 µM 0.05 µM <10% mdpi.com
S1P LC-MS/MS Human Serum 25–600 ng/mL 25 ng/mL <10% nih.gov

Advanced Sample Preparation Strategies for Sphingolipid Analysis (e.g., Hydrogen Fluoride (B91410) Dephosphorylation)

The inherent properties of sphinganine 1-phosphate, particularly the polar phosphate (B84403) head group, can cause significant peak-broadening in chromatography, complicating its analysis. mdpi.com To overcome this, advanced sample preparation strategies have been developed. One such innovative method is the use of hydrogen fluoride (HF) to dephosphorylate the molecule. mdpi.com

In this approach, SA1P is chemically converted to its surrogate, sphinganine, by efficiently removing the phosphate group. mdpi.com The resulting sphinganine is less polar and exhibits better chromatographic behavior, leading to sharper peaks and improved sensitivity in LC-MS/MS analysis. mdpi.com The dephosphorylation reaction with HF has been optimized for temperature and time, with studies showing optimal conditions to be 25°C for 60 minutes. mdpi.comresearchgate.net This chemical dephosphorylation method has demonstrated approximately two-fold higher efficiency compared to enzymatic dephosphorylation using alkaline phosphatase (APase). mdpi.comresearchgate.net A critical aspect of this method is the initial separation of endogenous sphinganine from SA1P during extraction to prevent overestimation of the final measurement. researchgate.net

Methods for Studying Protein-Lipid Interactions (e.g., Metabolic Labeling with Photoactivatable Probes)

Investigating the interactions between sphinganine 1-phosphate and cellular proteins is crucial for understanding its signaling functions. Metabolic labeling with specialized probes is a powerful technique for this purpose. researchgate.net This approach involves introducing sphingolipid analogues containing photoactivatable groups and/or clickable chemical moieties into cells. researchgate.netnih.gov

These probes, such as photoactivatable and clickable sphingosine (B13886) (PACsph), are metabolized by the cell's own enzymatic machinery, incorporating them into complex sphingolipids. nih.gov Upon photoactivation with UV light, the probe covalently cross-links to nearby interacting proteins. researchgate.net The "clickable" group (e.g., an azide (B81097) or alkyne) then allows for the attachment of a reporter tag, such as a fluorophore or biotin, enabling the detection, visualization, and identification of the lipid-interacting proteins. researchgate.netrsc.org This strategy has been used to visualize sphingolipid metabolism throughout the cell and to identify specific protein-sphingolipid interactions. nih.govnih.gov

Another label-free method for quantifying protein-lipid interactions is the Kinetic Exclusion Assay (KinExA). This technique measures the concentration of unbound protein in a solution that has reached equilibrium, allowing for the determination of the equilibrium dissociation constant (Kd) for interactions occurring entirely in solution. nih.gov

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques provide essential tools for dissecting the metabolic pathways and signaling networks involving sphinganine 1-phosphate. These methods allow for the targeted manipulation of genes and gene products to study the functional consequences of altered sphingolipid metabolism.

CRISPR-Cas9 Gene Editing for Targeted Enzyme Knockouts

The CRISPR-Cas9 gene-editing system has revolutionized the study of sphingolipid metabolism by enabling the precise and efficient creation of targeted gene knockouts. nih.gov This technique can be used to disrupt the genes encoding specific enzymes involved in the synthesis or degradation of sphinganine 1-phosphate and other sphingolipids.

For example, researchers have used CRISPR-Cas9 to generate knockout cell lines for sphingosine-1-phosphate lyase (SGPL1), the enzyme that irreversibly degrades S1P. researchgate.net These knockout models are invaluable for studying the downstream effects of S1P accumulation and for investigating protein-sphingolipid interactions without the confounding factor of the analyte being rapidly degraded. researchgate.net Genome-wide CRISPR/Cas9 loss-of-function screens have also been employed to identify novel regulators of the sphingolipid biosynthetic pathway. synthego.comnih.gov Such screens have successfully identified genes required for the synthesis of various sphingolipids and have uncovered new regulatory mechanisms. synthego.comnih.gov

Table 2: Application of CRISPR-Cas9 in Sphingolipid Research

Target Gene/System Cell/Model Type Purpose of Edit Research Finding Source(s)
Sphingosine-1-phosphate lyase (SGPL1) HeLa cells Gene knockout Created a model system to study protein-sphingolipid interactions by disrupting the sphingolipid-to-glycerolipid metabolic pathway. researchgate.net
Genome-wide screen HeLa cells Loss-of-function screen Identified the aryl hydrocarbon receptor (AHR) as a positive regulator of sphingolipid biosynthesis by activating the promoter of serine palmitoyltransferase. synthego.comnih.gov

Gene Overexpression and RNA Interference Strategies for Pathway Modulation

Modulating the expression levels of key enzymes in the sphingolipid pathway is a fundamental strategy for investigating the roles of metabolites like sphinganine 1-phosphate. This is commonly achieved through gene overexpression or gene silencing via RNA interference (RNAi). nih.govnih.gov

RNA interference, often using small interfering RNAs (siRNAs), is a powerful tool for transiently silencing the expression of a specific gene. scholaris.ca By knocking down the expression of enzymes such as serine palmitoyltransferase (the rate-limiting enzyme in de novo sphingolipid synthesis) or sphingosine kinases (which produce S1P), researchers can study the resulting effects on cellular processes like proliferation and apoptosis. nih.govresearchgate.net This approach helps to elucidate the specific contributions of different branches of the sphingolipid pathway to cell fate decisions. nih.gov

Conversely, gene overexpression can be used to increase the cellular levels of a particular enzyme, leading to the accumulation of its product. nih.gov For instance, overexpressing sphingosine kinase 2 has been shown to induce the expression of certain genes by enhancing histone acetylation, linking S1P to epigenetic regulation. nih.gov These modulation strategies, both individually and in combination, are critical for mapping the complex signaling networks governed by sphingolipids. nih.govsciopen.com

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

Quantitative Polymerase Chain Reaction (qPCR) is a fundamental technique for investigating how sphinganine 1-phosphate signaling modulates the expression of target genes. This method allows for the sensitive and specific quantification of mRNA levels, providing insights into the cellular responses elicited by S1P.

Researchers utilize qPCR to measure changes in the transcript levels of S1P receptors (S1PRs), sphingosine kinases (SphKs), and S1P-degrading enzymes like S1P lyase, in response to various stimuli or in different pathological states. For instance, studies have used qPCR to demonstrate the differential expression of S1PR1, S1PR2, and S1PR3 in various tissues and cell types, revealing the tissue-specific nature of S1P signaling. frontiersin.org In a murine model of hyperoxia-induced lung injury, qPCR analysis revealed a significant increase in the expression of Sphingosine Kinase 1 (Sphk1) and S1P receptor 1 (S1pr1) in wild-type mice exposed to hyperoxia, a response that was absent in Sphk1 knockout mice. nih.gov This highlights the role of qPCR in dissecting the contribution of specific pathway components in disease models.

The data below summarizes representative findings from qPCR analyses in S1P-related research.

GeneSpecies/ModelExperimental ConditionObserved Change in ExpressionReference
S1PR1Human & Rat HeartNormal PhysiologyStrong expression in all heart chambers frontiersin.org
S1PR2Human & Rat HeartNormal PhysiologyWeak expression compared to S1PR1 and S1PR3 frontiersin.org
Sphk1Mouse LungHyperoxia Exposure3.9-fold increase nih.gov
S1pr1Mouse LungHyperoxia Exposure2.26-fold increase nih.gov
Sgpl1 (S1P lyase)Mouse LungHyperoxia ExposureMinimal change nih.gov

Western Blot Analysis for Protein Expression and Phosphorylation Studies

Western blot analysis is an indispensable tool for examining the effects of sphinganine 1-phosphate on protein expression and, crucially, on post-translational modifications like phosphorylation, which are central to signal transduction. rndsystems.com This technique allows researchers to detect specific proteins in a complex mixture and to assess their activation state using phospho-specific antibodies. rndsystems.comnih.gov

In the context of S1P signaling, Western blotting is frequently used to monitor the activation of downstream effectors following receptor engagement. For example, the ligation of S1P to its receptors can trigger the phosphorylation and subsequent activation of key signaling proteins such as Akt, extracellular signal-regulated kinases (ERK), and Signal Transducer and Activator of Transcription 3 (STAT3). nih.govplos.org Studies have shown that hepatocyte growth factor (HGF) can induce the phosphorylation of Sphingosine Kinase 1 (SphK1) at Ser225, an event readily detectable by Western blot, which is a key step in S1P production and signaling. nih.gov Similarly, the technique is used to confirm the total expression levels of S1P receptors (S1P1, S1P2, S1P3) in different tissues or experimental conditions. researchgate.net

The following table details key proteins analyzed by Western blot in the study of S1P signaling.

Protein AnalyzedModification DetectedCellular ContextFunctional ImplicationReference
STAT3PhosphorylationMast CellsActivation of transcription for chemokine release nih.gov
Sphingosine Kinase 1 (SphK1)Phosphorylation (Ser225)Human Lung Microvascular Endothelial CellsEnzyme activation and S1P production nih.gov
AktPhosphorylationA498 Kidney Adenocarcinoma CellsPro-survival signaling plos.org
ERK1/2PhosphorylationA498 Kidney Adenocarcinoma CellsCell proliferation and migration signaling plos.org
S1P Receptor 1 (S1P1)Total Protein ExpressionNitrofen-exposed rat lungsUpregulation in pathological model researchgate.net

Biophysical and Structural Biology Approaches

Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complex Structures

The advent of cryo-electron microscopy (Cryo-EM) has revolutionized the structural biology of GPCRs, including the sphinganine 1-phosphate receptors. This powerful technique has enabled the determination of high-resolution structures of S1PRs in their active state, bound to S1P and coupled to their cognate G proteins. nih.govnih.gov These structures provide unprecedented atomic-level detail of how the lipid ligand is recognized and how it initiates the conformational changes required for receptor activation.

Cryo-EM structures of the S1PR1–Gi complex bound to S1P have revealed the amphiphilic orthosteric pocket that accommodates the ligand. nih.gov They show how the phosphate headgroup of S1P forms specific interactions with charged residues deep within the binding pocket, while the hydrophobic tail extends into a channel within the transmembrane helices. nih.govresearchgate.net Similarly, structures of the S1PR3–Gi complex have been resolved, elucidating the basis for ligand recognition and selectivity among different S1PR subtypes. nih.gov These structural insights are invaluable for the rational design of novel, subtype-selective S1PR modulators with improved therapeutic profiles. rcsb.orgrcsb.org

PDB IDReceptor ComplexLigandResolution (Å)Key Structural InsightsReference
7EO4S1PR1 / GiBAF312 (Siponimod)2.86Reveals distinct activation path for β-arrestin-biased ligands rcsb.org
7EVMS1PR1 / Gi(S)-FTY720-P2.8Details of binding for the multiple sclerosis drug Fingolimod (B1672674) nih.gov
7EVLS1PR1 / Gid18:1 S1P2.9Structure with the endogenous agonist, showing the binding pose nih.gov
7EW1S1PR3 / GiS1P3.1Mechanism of endogenous ligand recognition in S1PR3 nih.gov

Computational Modeling and Molecular Dynamics Simulations of Sphinganine 1-Phosphate Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful in silico tools that complement experimental methods like Cryo-EM. They provide a dynamic view of the interactions between sphinganine 1-phosphate and its receptors, capturing the conformational flexibility and energetic landscapes that govern ligand binding and receptor activation. nih.gov

MD simulations have been used to investigate how the alkyl tail of S1P navigates and expands a narrow channel within the S1PR1 receptor, a key step in receptor activation. researchgate.net These simulations can calculate the volume of this channel and compare it across different S1PR subtypes, offering explanations for ligand selectivity. researchgate.net Furthermore, computational approaches like linear interaction energy (LIE) calculations are employed to predict the binding affinities of S1P and various synthetic modulators to wild-type and mutated receptors, providing insights relevant to personalized medicine in diseases like multiple sclerosis. nih.gov By simulating the binding process over microseconds, researchers can observe the step-by-step molecular mechanism of S1P binding and the subsequent activation of the receptor, identifying key residue interactions that stabilize the active state. nih.govnih.gov These studies are crucial for understanding the molecular basis of S1P signaling and for guiding the development of new therapeutic agents. nih.gov

Pharmacological Probes and Chemical Biology

Development of Isoform-Selective Sphingosine Kinase Inhibitors and Activators

The production of sphinganine 1-phosphate is catalyzed by two sphingosine kinase isoforms, SphK1 and SphK2. acs.org These isoforms originate from different genes, exhibit distinct subcellular localizations, and can have non-redundant or even opposing functions. nih.govnih.gov Consequently, the development of isoform-selective pharmacological probes is a critical goal in chemical biology to dissect the specific roles of SphK1 and SphK2 in health and disease.

Computational modeling of the active sites of SphK1 and SphK2 has suggested that structural differences in both the sphingosine-binding and ATP-binding pockets could be exploited to achieve selectivity. plos.orgplos.org This has led to the characterization of several small molecule inhibitors with varying degrees of selectivity. For example, ABC294640 has been identified as a potent and selective inhibitor of SphK2, while other compounds show selectivity for SphK1 or act as dual inhibitors. plos.orgplos.org These selective inhibitors are invaluable tools for probing the downstream consequences of inhibiting one isoform over the other. Studies using these compounds have shown that selective inhibition of SphK2 can lead to a significant decrease in cellular S1P levels and an increase in pro-apoptotic ceramide levels, resulting in potent anti-cancer effects. plos.orgplos.org While the development of selective inhibitors has seen considerable progress, the creation of isoform-selective SphK activators remains a more challenging area with fewer reported compounds.

The table below summarizes a selection of characterized sphingosine kinase inhibitors and their isoform selectivity.

Compound NameTarget SelectivityTypeKey FindingsReference
ABC294640SK2-selectiveInhibitorDecreases S1P levels, elevates ceramide, and shows strong anticancer effects. plos.orgplos.org
CB5468139SK1-selectiveInhibitorIncreases total ceramide levels by 30-60%. plos.orgplos.org
SKI-IISK1/2-dualInhibitorIncreases total ceramide levels by 30-60%. plos.orgplos.org
N,N-dimethyl-D-erythro-sphingosine (DMS)Non-selectiveInhibitorCompetes with sphingosine; also inhibits other kinases like PKC. plos.orgplos.org
SLC4101431SK2-selectiveInhibitorKi = 90 nM, with 100-fold selectivity over SphK1. researchgate.net
SLC4011540SK1/2-dualInhibitorKi = 120 nM for hSphK1 and 90 nM for hSphK2. researchgate.net

Synthesis and Characterization of S1PR Agonists and Antagonists

The study of 2-Amino-3-hydroxyoctadecyl dihydrogen phosphate, also known as sphinganine-1-phosphate (S1P) or dihydrosphingosine-1-phosphate, necessitates robust methods for its synthesis and detailed characterization of its interactions with sphingosine-1-phosphate receptors (S1PRs).

Biologically, sphinganine-1-phosphate is a key intermediate in the metabolism of sphingolipids. caymanchem.com It is produced from the phosphorylation of sphinganine (dihydrosphingosine), a reaction catalyzed by the sphingosine kinase (SPHK) isoenzymes, SPHK1 and SPHK2. nih.gov This enzymatic conversion is a critical step in the "sphingolipid rheostat," a concept that describes the balance between pro-apoptotic sphingolipids like ceramide and pro-survival sphingolipids like S1P.

Characterization as an S1PR Antagonist: this compound has been characterized as a bioactive lipid that interacts with the family of G protein-coupled S1P receptors. Specifically, it acts as an antagonist at the sphingosine-1-phosphate receptor 1 (S1P1), also known as EDG-1, with a reported inhibitory constant (Ki) of 15 nM. caymanchem.com The antagonistic activity of this compound is significant as S1P1 signaling is crucial for numerous physiological processes, including immune cell trafficking, vascular integrity, and embryonic development. The development and characterization of S1PR antagonists are pivotal for dissecting the specific roles of individual S1P receptors in health and disease.

Design and Evaluation of Natural Product-Based Sphingosine Derivatives as Lead Compounds

Natural products and their derivatives serve as a rich source for the discovery of novel therapeutic agents. Sphingolipids, being natural products themselves, provide a foundational scaffold for the design of new lead compounds targeting various cellular pathways. While the broader field has seen extensive efforts in designing S1PR modulators, such as the well-known FTY720 (fingolimod), which was derived from a fungal metabolite, specific examples using this compound as a direct lead compound for extensive derivative synthesis and evaluation are not prominently detailed in the available literature. nih.govnih.gov

However, the general strategy involves modifying the core sphingosine structure to enhance potency, selectivity, or pharmacokinetic properties. For instance, research has focused on creating S1P analogs with photolyzable "caged" groups, which allows for precise spatial and temporal control of S1P release to study its intracellular signaling roles. nih.gov Other approaches include the design of S1P1 agonists with modified headpieces to improve the rate of in vivo phosphorylation, a necessary activation step for prodrugs in this class. nih.gov The structure-activity relationship (SAR) studies on related sphingosine analogs have led to the discovery of potent S1P receptor agonists and antagonists, highlighting the potential of this natural product class in drug discovery. researchgate.net These studies underscore the principle of using the natural sphingoid base as a template for generating new chemical entities with therapeutic potential.

In Vitro and Ex Vivo Model Systems

Primary Cell Cultures (e.g., Mast Cells, Hepatic Stellate Cells, Pancreatic Beta-Cells, Neurons)

Primary cell cultures are indispensable tools for investigating the cell-specific effects of this compound. These models provide a physiologically relevant context to dissect its mechanisms of action. A notable finding is the potent antifibrotic effect of dihydrosphingosine-1-phosphate in primary scleroderma fibroblasts, where it normalizes levels of Phosphatase and Tensin Homolog (PTEN), subsequently reducing collagen expression and restoring matrix metalloproteinase-1 (MMP-1) expression. caymanchem.com

Cell TypeKey Research Findings
Scleroderma Fibroblasts Dihydrosphingosine-1-phosphate exhibits potent antifibrotic effects by normalizing PTEN protein levels, which in turn normalizes collagen and MMP-1 expression and reduces Smad3 phosphorylation. caymanchem.com
Mast Cells Mast cells produce and secrete S1P, which then acts in an autocrine or paracrine fashion. S1P signaling, via S1P1 and S1P2 receptors, is involved in mast cell migration and degranulation, respectively.
Hepatic Stellate Cells (HSCs) S1P stimulates the proliferation and contractility of HSCs, which are the primary matrix-producing cells in the liver. This action contributes to the progression of liver fibrosis.
Pancreatic Beta-Cells S1P plays a role in regulating glucose metabolism. It has been shown to promote insulin (B600854) secretion in a glucose-dependent manner and improve the survival of pancreatic β-cells.
Neurons S1P is present in the central nervous system and acts as a neuromodulator. It can control spontaneous neuronal activity and has demonstrated neuroprotective effects against amyloid-β oligomer-induced toxicity in primary cortical neurons.

Established Cell Lines for Pathway Dissection

Established cell lines are fundamental for dissecting the specific intracellular signaling pathways modulated by this compound and related sphingolipids. These models offer homogeneity and reproducibility, allowing for detailed molecular studies, including genetic manipulation.

For example, glioblastoma cell lines such as U87-MG and glioma stem-like cells (GSCs) have been used to demonstrate that S1P promotes proliferation, motility, and resistance to chemotherapy. nih.gov Studies in these cells have elucidated the role of sphingosine kinases (SphK1 and SphK2) in producing S1P and its subsequent "inside-out" signaling through cell surface S1P receptors. nih.gov In chronic lymphoblastic leukemia (SKW3) and non-small cell lung cancer (H1299) cell lines, S1P has been shown to mediate proliferation and migration in a receptor-dependent manner, with evidence suggesting an interaction with the Survivin anti-apoptotic pathway.

Furthermore, genetically engineered cell lines provide powerful tools for pathway analysis. The use of a HeLa cell line with a knockout of the S1P lyase gene (SGPL1) allows researchers to study protein-sphingolipid interactions and metabolism without the confounding factor of the compound's degradation and subsequent entry into glycerolipid synthesis pathways.

Organoid and Tissue Explant Models

Organoid and tissue explant models represent a significant advancement in preclinical research, offering a three-dimensional microenvironment that more closely mimics in vivo tissue architecture and function.

Studies have shown that sphingosine-1-phosphate acts as a critical apical polarity cue in multiple organoid systems. In brain, intestinal, and lung organoids, S1P can induce an "apical-out" orientation, a process crucial for understanding tissue organization during development and in disease. This effect is mediated through G-protein coupled receptors and the RhoA pathway.

In the context of tissue repair, ex vivo models have been employed to study the effects of S1P on muscle damage. In an ex-vivo murine model of eccentric contraction-induced muscle injury, S1P was found to attenuate the deposition of collagen between muscle fibers, suggesting an anti-fibrotic role in tissue regeneration. These models bridge the gap between traditional 2D cell culture and complex in vivo systems, providing valuable insights into the role of this compound in tissue-level physiology.

In Vivo Animal Models

In vivo animal models are essential for understanding the systemic physiological and pathological roles of this compound. Several studies utilizing mouse models have provided critical insights into its function.

One of the key findings is the protective effect of sphinganine-1-phosphate in ischemia-reperfusion injury. In mice, administration of the compound was shown to prevent both liver and kidney damage following hepatic ischemia and reperfusion. caymanchem.com This highlights its potential role in cytoprotection and tissue preservation under stress conditions.

To visualize S1P receptor activation in a living organism, a transgenic mouse model known as the S1P1 GFP signaling mouse was developed. nih.gov In this model, activation of the S1P1 receptor leads to the expression of Green Fluorescent Protein (GFP). Using these mice, researchers have shown that under normal conditions, S1P1 is activated in endothelial cells of lymphoid tissues. nih.gov During systemic inflammation induced by lipopolysaccharide (LPS), S1P1 activation was observed in both endothelial cells and hepatocytes, demonstrating the dynamic regulation of this signaling pathway in response to inflammatory stimuli. nih.gov

In models of metabolic disease, S1P has been investigated for its role in diabetes. Studies in high-fat diet/streptozotocin-induced diabetic mice revealed that S1P promotes the proliferation of pancreatic islet β-cells and decreases their apoptosis, suggesting a beneficial role in preserving β-cell mass and function.

The table below summarizes key findings from in vivo animal models involving sphinganine-1-phosphate and its signaling pathway.

Animal ModelResearch FocusKey Findings
Mouse Model of Hepatic Ischemia-Reperfusion Organ protectionSphinganine-1-phosphate attenuates liver and kidney damage. caymanchem.com
S1P1 GFP Signaling Mouse In vivo receptor activationS1P1 is activated in lymphoid endothelial cells under normal conditions and in hepatocytes and endothelial cells during systemic inflammation. nih.gov
Mouse Model of Type 2 Diabetes Pancreatic β-cell functionS1P promotes islet β-cell proliferation and reduces apoptosis, improving glucose tolerance.
Mouse Model of Liver Fibrosis FibrogenesisS1P signaling through the S1PR2 receptor contributes to the progression of liver fibrosis.

Genetically Modified Animal Models (e.g., Enzyme-Specific Knockout or Transgenic Mice)

To dissect the specific contributions of sphinganine 1-phosphate and its related metabolites, researchers have developed various genetically modified animal models. These models typically involve the targeted deletion (knockout) or overexpression (transgenic) of key enzymes and receptors within the sphingolipid metabolic pathway.

Enzyme-Specific Knockout Models:

Sphingosine Kinase (SphK) Knockout Mice: There are two isoforms of sphingosine kinase, SphK1 and SphK2, which catalyze the phosphorylation of sphingosine to form S1P. arvojournals.orgbmj.com SphK1 knockout (Sphk1-/-) mice have been instrumental in studying the role of S1P in cell survival and proliferation. jax.org For instance, SphK1-deficient mice are more susceptible to myocardial ischemia/reperfusion injury and lose the protective effects of ischemic preconditioning. nih.gov In contrast, SphK2 knockout (Sphk2-/-) mice have shown resistance to high-fat diet-induced obesity and improved glucose homeostasis, suggesting distinct roles for the two kinase isoforms. nih.gov Double knockout of both SphK1 and SphK2 results in neural tube defects, indicating that S1P production is essential for embryonic development. mdpi.com

Sphingosine-1-Phosphate Lyase (Sgpl1) Knockout Mice: S1P lyase is the enzyme that irreversibly degrades S1P and sphinganine 1-phosphate. nih.govportlandpress.com Systemic knockout of the Sgpl1 gene in mice leads to a significant accumulation of S1P and sphinganine in tissues and blood. nih.gov These mice exhibit severe developmental defects and early postnatal lethality. mdpi.com Inducible and tissue-specific Sgpl1 knockout models have been developed to bypass this lethality. For example, hepatocyte-specific deletion of Sgpl1 (Sgpl1HepKO) revealed that the liver compensates for the loss by secreting excess sphingolipids into blood and bile. nih.gov These models are crucial for studying conditions of S1P accumulation and have been used to investigate inflammation, neurodegeneration, and cancer. mdpi.comnih.gov

Receptor-Specific Knockout and Transgenic Models:

S1P Receptor (S1PR) Knockout Mice: The effects of S1P are mediated by a family of five G protein-coupled receptors (S1PR1-5). nih.gov Knockout models for these receptors have clarified their specific functions. For example, endothelial-specific deletion of the S1P1 receptor in mice leads to augmented inflammation and increased formation of atherosclerotic lesions when fed a high-fat diet. nih.govnih.gov In models of multiple sclerosis, inactivation of the S1PR2 receptor was found to decrease demyelination and enhance myelin repair. nih.gov

Transgenic Reporter Mice: To visualize receptor activation in real-time, transgenic reporter mice have been engineered. S1P1 GFP signaling mice, for example, produce a fusion protein that results in the expression of Green Fluorescent Protein (GFP) upon activation of the S1P1 receptor. nih.gov This model allows researchers to identify the precise locations of S1P1 activation under normal physiological conditions and in response to stimuli like inflammation, revealing activation in endothelial cells of lymphoid tissues and hepatocytes. nih.gov

Model TypeGene ModifiedPrimary Phenotype/Research ApplicationReference
Enzyme KnockoutSphingosine Kinase 1 (SphK1)Increased susceptibility to cardiac injury; studying cell survival and proliferation. jax.orgnih.gov
Enzyme KnockoutSphingosine Kinase 2 (SphK2)Resistance to diet-induced obesity; improved glucose homeostasis. nih.gov
Enzyme KnockoutS1P Lyase (Sgpl1)Systemic knockout is embryonically lethal; tissue-specific models used to study S1P accumulation in inflammation and neurodegeneration. mdpi.comnih.gov
Receptor KnockoutS1P Receptor 2 (S1PR2)Suppressed liver fibrosis; decreased demyelination in multiple sclerosis models. nih.govplos.org
Transgenic ReporterS1P Receptor 1 (S1PR1)-GFPIn vivo visualization of S1PR1 activation sites in response to stimuli. nih.gov

Disease-Specific Animal Models for Pathophysiological Investigations

Building upon the foundational knowledge gained from genetically modified animals, researchers employ disease-specific models to investigate the role of sphinganine 1-phosphate and related signaling in various pathologies.

Neurodegenerative and Demyelinating Diseases: The experimental autoimmune encephalomyelitis (EAE) mouse model is widely used to study multiple sclerosis (MS). nih.gov In EAE mice, S1P receptor modulators like fingolimod, siponimod, and ozanimod (B609803) have been shown to ameliorate clinical disability by preventing the egress of lymphocytes from lymph nodes, thereby reducing neuroinflammation. nih.govpracticalneurology.comresearchgate.net Studies in EAE models have also shown that inducible knockout of S1P lyase (Sgpl1) is protective. nih.gov In the 5xFAD mouse model of Alzheimer's disease, researchers have observed dysregulation of S1P metabolism, which is linked to the development of amyloid-β neurotoxicity and neuroinflammation. researchgate.netnih.gov Animal models of Parkinson's disease have also been used to show that S1P agonists can protect against neurodegeneration. plos.orgfrontiersin.org

Cancer: The role of the S1P pathway in tumorigenesis is complex. Elevated expression of SphK1 is found in multiple cancer types and is often associated with reduced patient survival. nih.gov In mouse xenograft models, overexpression of SphK1 promotes tumor formation, while its inhibition can reduce tumor growth and metastasis. nih.gov The S1P gradient in the tumor microenvironment is believed to be critical for recruiting immune cells and can also attract cancer cells toward blood vessels, facilitating metastasis. nih.gov

Liver Disease: Animal models have been crucial in defining the role of S1P in liver pathology. In a mouse model of congestive hepatopathy, chronic liver congestion was found to promote hepatocellular carcinoma development and liver fibrosis through the production of S1P. nih.gov Similarly, in mouse models of metabolic dysfunction-associated steatohepatitis (MASH), elevated levels of S1P and increased expression of SphK1 were observed, contributing to liver fibrosis via the S1PR2 receptor. plos.orgplos.org Inhibition of S1PR2 in these mice suppressed fibrosis, highlighting a potential therapeutic target. plos.org

Inflammatory Diseases: The S1P-S1PR1 axis is a major regulator of lymphocyte trafficking, a key component of inflammation. nih.govnyu.edu In mouse models of inflammation, such as lipopolysaccharide (LPS)-induced systemic inflammation, S1P signaling is critical. nih.govahajournals.org S1P can promote an anti-inflammatory phenotype in macrophages through the S1P1 receptor, reducing the secretion of pro-inflammatory cytokines. ahajournals.org This dual role in controlling both immune cell movement and function makes it a key area of investigation in models of inflammatory bowel disease, rheumatoid arthritis, and psoriasis. mssm.edu

Disease AreaAnimal ModelKey Findings Related to Sphinganine 1-Phosphate/S1P SignalingReference
Multiple SclerosisExperimental Autoimmune Encephalomyelitis (EAE) MouseS1P receptor modulators reduce clinical disability by limiting lymphocyte migration into the CNS. nih.govpracticalneurology.com
Alzheimer's Disease5xFAD Transgenic MouseDysregulation of S1P metabolism is associated with Aβ neurotoxicity and neuroinflammation. researchgate.netnih.gov
Liver Fibrosis / MASHCholine-deficient diet-fed MouseElevated S1P levels contribute to liver fibrosis via the S1PR2 receptor. plos.orgplos.org
CancerXenograft Mouse ModelsOverexpression of SphK1 promotes tumor growth and angiogenesis; S1P signaling influences the tumor microenvironment. nih.govnih.gov
Systemic InflammationLipopolysaccharide (LPS)-treated MouseS1P signaling promotes an anti-inflammatory macrophage phenotype via the S1P1 receptor. ahajournals.org

Future Directions and Emerging Research Avenues for 2 Amino 3 Hydroxyoctadecyl Dihydrogen Phosphate

Elucidation of the Distinct Biological Roles of Saturated vs. Unsaturated Sphingoid Phosphates

A primary challenge and opportunity in sphingolipid research lie in dissecting the unique biological functions of saturated versus unsaturated sphingoid phosphates. While S1P is a well-documented regulator of cell trafficking, survival, and proliferation, the specific roles of sa-1P are less understood. mdpi.comnih.gov Both molecules are produced by the phosphorylation of their respective sphingoid base precursors, sphingosine (B13886) and sphinganine (B43673), by sphingosine kinases (SphK1 and SphK2). nih.gov However, their structural difference—the absence of the C4-C5 double bond in sphinganine—likely dictates distinct interactions with receptors and enzymes, leading to different physiological outcomes.

Future research must focus on direct comparative studies to map the functional distinctions between these two molecules. Key research questions include:

Do sa-1P and S1P exhibit different binding affinities for the five known S1P receptors (S1PR1-5)?

Does sa-1P activate unique, currently unidentified receptors?

How does the cellular balance (ratio) between sa-1P and S1P influence cell fate decisions, such as apoptosis versus survival? The concept of a "sphingolipid rheostat" that balances ceramide and S1P may need to be expanded to include the sa-1P/S1P ratio. mdpi.com

Initial studies suggest that sphinganine, the precursor to sa-1P, can have different, sometimes less potent, effects compared to sphingosine, hinting at divergent roles for their phosphorylated products. msu.ru A deeper understanding of these differences is critical for interpreting sphingolipid-mediated signaling in various physiological and pathological contexts.

Table 1: Comparative Overview of Saturated (sa-1P) and Unsaturated (S1P) Sphingoid Phosphates

Feature Sphingosine-1-Phosphate (S1P) Sphinganine-1-Phosphate (sa-1P) Key Research Question
Precursor Sphingosine Sphinganine (Dihydrosphingosine) How is the flux through each precursor pathway regulated?
Structure Unsaturated C18 backbone Saturated C18 backbone How does the C4-C5 double bond affect molecular interactions?
Receptor Binding Known ligand for S1PR1-5. wikipedia.org Binding to S1PRs is less characterized. Does sa-1P have a different S1PR binding profile or unique receptors?
Biological Roles Well-studied in immunity, vascular biology, cell survival. mdpi.comnih.gov Largely unknown; presumed to have overlapping and distinct roles. What are the specific, non-redundant functions of sa-1P?

| Intracellular Targets | Known to inhibit HDAC1/2. nih.gov | Unknown. | Does sa-1P interact with the same or different intracellular targets as S1P? |

Comprehensive Mapping of Intracellular Sphinganine 1-Phosphate Targets and "Non-Canonical" Signaling Pathways

While a significant portion of sphingoid phosphate (B84403) signaling occurs through cell surface G protein-coupled receptors (GPCRs), there is compelling evidence for receptor-independent intracellular actions. vcu.edu This "non-canonical" signaling represents a critical area of investigation. A landmark discovery revealed that S1P generated in the nucleus by SphK2 can directly bind to and inhibit histone deacetylases (HDACs), thereby acting as an epigenetic modulator. nih.govmdpi.com

A crucial future direction is to determine whether sa-1P shares these intracellular targets or possesses its own unique set of binding partners. Identifying the "interactome" of sa-1P is essential for a complete picture of its function. Proposed intracellular targets for S1P that require investigation for sa-1P include prohibitin 2 and human telomerase reverse transcriptase (hTERT). researchgate.net The development of chemical probes and advanced proteomics techniques will be instrumental in mapping the specific proteins and pathways regulated by intracellular sa-1P. This exploration could uncover novel mechanisms by which cells process signals related to metabolic status and nutrient availability, as sphinganine is a key intermediate in de novo sphingolipid synthesis. nih.gov

Table 2: Potential Intracellular Targets of Sphingoid Phosphates

Target Known Interaction with S1P Relevance for sa-1P Research
HDAC1/HDAC2 Direct binding and inhibition, leading to histone acetylation. nih.gov A primary candidate for investigation. Determining if sa-1P also functions as an HDAC inhibitor is a key priority.
Prohibitin 2 Proposed as an intracellular target of SPHK2/S1P. researchgate.net Requires validation and comparative binding studies with sa-1P.
hTERT Proposed as an intracellular target of SPHK2/S1P. researchgate.net The role of sa-1P in regulating telomerase activity is an unexplored but potentially significant area.

| CerS2 | Proposed as an intracellular target of SPHK2/S1P. researchgate.net | Investigating sa-1P's role could reveal feedback mechanisms in sphingolipid synthesis. |

Integration of Multi-Omics Data for Systems-Level Understanding of Sphinganine 1-Phosphate Biology

To unravel the complexity of sa-1P biology, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics (including lipidomics)—offers a powerful strategy to build comprehensive models of sphingolipid networks. Such an approach has already proven effective in characterizing the broader sphingomyelin (B164518) pathway's role in Alzheimer's disease, where analyses linked genetic variants and expression changes to metabolic readouts and clinical features. nih.govscienceopen.com

Applying this strategy specifically to sa-1P could involve:

Metabolomic and Lipidomic Profiling: Quantifying the levels of sa-1P, its precursors, and downstream metabolites under various physiological, pathological, or environmental conditions.

Transcriptomic Analysis: Identifying genes and pathways that are transcriptionally regulated by fluctuations in sa-1P levels.

Proteomic Analysis: Characterizing changes in protein expression and post-translational modifications in response to sa-1P signaling.

Genetic Association Studies: Linking genetic variants in enzymes that regulate sa-1P metabolism (e.g., ceramide synthases, SphKs, S1P lyase) to specific phenotypes or disease risks.

By integrating these datasets, researchers can construct detailed network models to predict how perturbations in sa-1P metabolism impact cellular function and contribute to disease, moving beyond single-pathway analysis to a holistic understanding.

Exploration of Epigenetic Regulatory Roles of Sphinganine 1-Phosphate

The discovery that S1P is an endogenous HDAC inhibitor has opened a new chapter in understanding the link between lipid metabolism and epigenetic gene regulation. nih.gov Nuclear-generated S1P can alter histone acetylation, thereby influencing the expression of genes involved in cell cycle control and stress responses. nih.govmdpi.com Furthermore, a degradation product of S1P has also been shown to modulate histone acetylation patterns, adding another layer of regulatory complexity. nih.govnih.gov

A significant emerging research avenue is to investigate whether sa-1P has similar or distinct epigenetic functions. Key questions include:

Can sa-1P enter the nucleus and directly interact with chromatin-modifying enzymes like HDACs?

Does sa-1P influence other epigenetic marks, such as histone methylation or DNA methylation? There is evidence that the methylation status of genes within the S1P system can be altered in disease, suggesting that sphingolipids may be part of a broader epigenetic regulatory network. nih.govresearchgate.net

How do changes in sa-1P levels, perhaps driven by diet or environmental exposures, translate into stable changes in the epigenome?

Recent work has also connected the SphK1/S1P pathway to the epigenetic control of circadian rhythms in adipocytes, where it influences histone acetylation at key circadian gene promoters. nih.gov Exploring a similar role for sa-1P could reveal how metabolic intermediates help synchronize cellular clocks.

Development of Novel Therapeutic Strategies Targeting Sphinganine 1-Phosphate Metabolism or Signaling Mechanisms

The S1P signaling axis is already a validated drug target, most notably with the development of S1P receptor modulators like fingolimod (B1672674) for autoimmune diseases. nih.govfrontiersin.org The broader pathway offers multiple points for therapeutic intervention, and a key future direction will be to design strategies that can selectively target the metabolism or signaling of sa-1P. patsnap.com

Potential therapeutic strategies include:

Selective Enzyme Inhibitors: Developing inhibitors that can distinguish between the enzymes metabolizing saturated versus unsaturated sphingoid bases. For example, isoform-selective SphK inhibitors could potentially shift the balance between S1P and sa-1P production. spandidos-publications.comacs.org

Modulation of S1P Lyase: S1P lyase irreversibly degrades sphingoid base phosphates. nih.gov Modulating its activity could be a powerful way to control the total cellular pool of both S1P and sa-1P.

Targeting Precursor Synthesis: Since sa-1P is derived from sphinganine, which is a product of the de novo synthesis pathway, targeting enzymes like ceramide synthase could specifically alter sa-1P levels.

A deeper understanding of the unique pathological roles of sa-1P will be necessary to guide the development of these targeted therapies. Such strategies could offer more refined treatments for metabolic diseases, cancers, and inflammatory disorders where sphingolipid metabolism is dysregulated. nih.govnih.govmdpi.com

Table 3: Therapeutic Strategies Targeting Sphingoid Phosphate Pathways

Therapeutic Strategy Mechanism of Action Potential Application for sa-1P
Receptor Modulators Agonists or antagonists that target S1P receptors. nih.gov Development of sa-1P-specific receptor modulators, if unique receptors are identified.
Kinase Inhibitors Block the synthesis of S1P/sa-1P by inhibiting SphK1 or SphK2. acs.org Design of inhibitors that selectively block phosphorylation of sphinganine.
Lyase Modulators Enhance or inhibit the irreversible degradation of S1P/sa-1P. nih.gov Altering S1P lyase activity to control the total pool of saturated sphingoid bases.

| Monoclonal Antibodies | Sequester extracellular S1P, preventing receptor activation. nih.gov | Development of antibodies that can specifically bind and neutralize sa-1P. |

Understanding the Influence of Environmental Factors on Sphinganine 1-Phosphate Metabolism and Function

Cellular metabolism is exquisitely sensitive to environmental cues, including toxins, diet, and lifestyle factors. A critical area of future research is to understand how these factors specifically impact the metabolism and function of sa-1P.

A compelling example is the effect of fumonisins, which are mycotoxins produced by fungi commonly found in corn. nih.gov Fumonisins inhibit ceramide synthase, the enzyme that converts sphinganine into dihydroceramide. nih.govnih.gov This blockade causes a significant accumulation of the precursor sphinganine, which is then available for phosphorylation into sa-1P. nih.gov This toxin-induced disruption of sphingolipid metabolism is linked to a range of diseases, highlighting how an environmental factor can dramatically alter the sa-1P pool. nih.govresearchgate.net

Other environmental influences to investigate include:

Dietary Fats: The type and amount of dietary fatty acids may influence the de novo synthesis of sphingolipids, potentially altering the baseline levels of sphinganine and sa-1P.

Lifestyle Factors: Modern lifestyle patterns, such as artificial light exposure that disrupts circadian rhythms, have been shown to impact the S1P pathway and could similarly affect sa-1P metabolism. nih.gov

Chemical Exposures: Various environmental pollutants and chemicals may interact with and disrupt the enzymes responsible for sphingolipid metabolism.

By elucidating these connections, we can better understand the etiology of environment-linked diseases and potentially develop strategies to mitigate harm by targeting the sa-1P pathway.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-hydroxyoctadecyl dihydrogen phosphate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves phosphorylation of the corresponding alcohol (2-amino-3-hydroxyoctadecanol) using phosphorus oxychloride (POCl₃) or diethyl chlorophosphate under anhydrous conditions . Protecting groups (e.g., tert-butoxycarbonyl for the amino group) may be required to prevent side reactions. Purification via reverse-phase HPLC or silica gel chromatography is critical, with characterization by 31^{31}P NMR (δ ~0-5 ppm for phosphate esters) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How can researchers quantify this compound in biological matrices?

  • Methodological Answer : Fluorometric assays (e.g., derivatization with dansyl chloride for fluorescence detection) or LC-MS/MS with electrospray ionization (ESI) in negative ion mode are effective. Calibration curves should be prepared in matrices mimicking experimental conditions (e.g., serum or lipid extracts) to account for ion suppression . Internal standards like deuterated analogs improve accuracy .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer : Solubility in aqueous buffers can be enhanced using cyclodextrins or lipid carriers due to its amphiphilic nature. Stability studies should assess hydrolysis at varying pH (4–9) and temperatures (4–37°C) via accelerated testing. Phosphate ester degradation is monitored by 31^{31}P NMR or thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How does the self-association of dihydrogen phosphate groups influence experimental outcomes in binding studies?

  • Methodological Answer : Dihydrogen phosphate anions form oligomers in solution, complicating binding assays with proteins or membranes. Use low concentrations (<1 mM) and buffer systems with controlled ionic strength (e.g., Tris-HCl) to minimize aggregation. Isothermal titration calorimetry (ITC) with correction for dilution heats can differentiate specific vs. nonspecific interactions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from differences in cell membrane permeability or lipid raft localization. Standardize assays using lipid-free serum (e.g., charcoal-stripped fetal bovine serum) and validate results with orthogonal methods (e.g., CRISPR knockouts of putative targets vs. pharmacological inhibitors) .

Q. How can researchers model the compound’s interaction with lipid bilayers or transmembrane proteins?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields like CHARMM36 or Martini are used to predict insertion depth and hydrogen-bonding patterns. Experimentally, surface plasmon resonance (SPR) with liposome-immobilized sensors or fluorescence anisotropy with labeled lipids validates computational findings .

Data Analysis & Technical Challenges

Q. What analytical pitfalls occur in characterizing this compound’s stereochemistry and regioselectivity?

  • Methodological Answer : The 3-hydroxy group’s stereochemistry requires chiral chromatography (e.g., Chiralpak IA column) or Mosher ester analysis. Regioselectivity during phosphorylation is confirmed by 1^{1}H-31^{31}P heteronuclear correlation spectroscopy (HMBC) .

Q. How do researchers differentiate between phosphate monoester hydrolysis and enzymatic cleavage in metabolic studies?

  • Methodological Answer : Use 18^{18}O-labeled water to track non-enzymatic hydrolysis (incorporates 18^{18}O into phosphate). For enzymatic activity, incubate with heat-inactivated controls and detect cleavage products via LC-MS or 31^{31}P NMR .

Tables for Key Data

Property Method Typical Data Reference
Solubility in waterShake-flask method~10–50 µM (pH 7.4, 25°C)
LogP (octanol-water)HPLC retention time correlation2.8–3.5
Plasma stability (t₁/₂)LC-MS/MS in rat plasma6–8 hours (37°C)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-hydroxyoctadecyl dihydrogen phosphate
Reactant of Route 2
2-Amino-3-hydroxyoctadecyl dihydrogen phosphate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.